2-Mercaptobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMMCFWQWBVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401273 | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29199-11-9 | |
| Record name | 2-Mercaptobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzaldehyde, also known as thiosalicylaldehyde, is a versatile aromatic compound characterized by the presence of both a reactive aldehyde and a thiol group. This unique bifunctionality makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. Its derivatives have garnered significant interest in medicinal chemistry and drug development, particularly for their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in signaling pathways relevant to cancer therapy.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 29199-11-9 |
| Molecular Formula | C₇H₆OS |
| Molecular Weight | 138.19 g/mol |
| IUPAC Name | 2-sulfanylbenzaldehyde |
| Synonyms | 2-Formylthiophenol, Thiosalicylaldehyde |
| Appearance | Information not available |
| Boiling Point | Information not available |
| Melting Point | Information not available |
| Density | Predicted: 1.25±0.1 g/cm³ |
| Solubility | Information not available |
| pKa | Information not available |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the formation of biologically active compounds are crucial for reproducible research.
Protocol 1: One-Pot Synthesis of this compound
This protocol outlines a novel one-pot synthesis from ortho-bromobenzaldehyde.[1]
Materials:
-
ortho-bromobenzaldehyde
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Elemental sulfur
-
Dilute hydrochloric acid
Procedure:
-
Protect the aldehyde group of ortho-bromobenzaldehyde as an acetal.
-
Prepare a Grignard reagent from the protected ortho-bromobenzaldehyde and magnesium turnings in a suitable dry ether solvent.
-
React the in-situ generated Grignard reagent with elemental sulfur.
-
Hydrolyze the resulting intermediate with dilute hydrochloric acid to deprotect the aldehyde and yield this compound.
-
Purify the product using appropriate techniques such as column chromatography.
Protocol 2: Synthesis of Thiochromanes via Tandem Michael-Knoevenagel Reaction
This protocol details the synthesis of thiochromanes, a class of compounds with potential biological activities, using this compound.
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (e.g., chalcone)
-
An active methylene (B1212753) compound (e.g., malononitrile)
-
Base catalyst (e.g., piperidine)
-
Ethanol
Procedure:
-
Dissolve this compound, the α,β-unsaturated carbonyl compound, and the active methylene compound in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the thiochromane product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain pure thiochromane.
Protocol 3: Synthesis of Schiff Base Ligands
This protocol describes the general synthesis of Schiff bases from this compound, which can be used to form metal complexes with therapeutic potential.
Materials:
-
This compound
-
A primary amine (e.g., an amino acid or a substituted aniline)
-
Methanol (B129727) or ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in methanol or ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to induce precipitation of the Schiff base.
-
Isolate the product by filtration, wash with a small amount of cold solvent, and dry.
Signaling Pathways and Drug Development Applications
Derivatives of this compound, particularly its metal complexes, have shown promise as anti-cancer agents. The primary mechanism of action for some of these compounds involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[2] Elevated intracellular ROS levels can trigger a cascade of signaling events leading to programmed cell death (apoptosis) in cancer cells.
Caption: Proposed signaling pathway for this compound-Cu(II) complex-induced apoptosis in cancer cells.
The diagram above illustrates a simplified pathway where a copper(II) complex of a this compound derivative increases intracellular ROS levels. This leads to oxidative stress and mitochondrial damage, which in turn activates the caspase cascade, ultimately resulting in apoptotic cell death.[2][3][4][5][6] This targeted induction of apoptosis in cancer cells is a key strategy in the development of novel anti-cancer therapies.
Further research into the specific molecular targets and downstream effectors in these pathways will be crucial for optimizing the therapeutic potential of this compound derivatives.
Safety Information
While detailed toxicological data for this compound is not extensively available, it is recommended to handle the compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical entity with significant potential for researchers in organic synthesis and drug development. Its unique structure allows for the creation of a diverse range of derivatives with interesting biological activities. The ability of its metal complexes to induce ROS-mediated apoptosis in cancer cells highlights a promising avenue for the development of new-generation anti-cancer therapeutics. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists working to unlock the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative cell death in cancer: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Mercaptobenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and coordination chemistry. This document details its molecular structure, physicochemical properties, and key synthetic methodologies, adhering to stringent data presentation and visualization standards for a scientific audience.
Molecular Structure and Identification
This compound, systematically named 2-sulfanylbenzaldehyde according to IUPAC nomenclature, is an organic compound featuring a benzene (B151609) ring substituted with both an aldehyde (-CHO) and a thiol (-SH) group at adjacent positions.[1] This ortho-substitution pattern is crucial to its chemical reactivity and utility as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
The fundamental identifiers and properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-sulfanylbenzaldehyde[1] |
| Synonyms | 2-Formylthiophenol, Thiosalicylaldehyde |
| CAS Number | 29199-11-9[1] |
| Molecular Formula | C₇H₆OS[1] |
| Molecular Weight | 138.19 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)S[1] |
| InChI Key | KSDMMCFWQWBVBW-UHFFFAOYSA-N[1] |
Computed Physicochemical Properties
The following table presents key computed physicochemical properties of this compound, providing insights into its behavior in various chemical environments.
| Property | Value |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
| Topological Polar Surface Area | 18.1 Ų[1] |
| Heavy Atom Count | 9[1] |
Experimental Data and Protocols
However, general methodologies for the synthesis of related compounds and spectroscopic data for analogous structures provide a foundational understanding.
Spectroscopic Characterization
While a dedicated, fully assigned spectrum for this compound is not available, the expected spectroscopic features can be inferred from the analysis of benzaldehyde (B42025) and its derivatives.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the carbonyl group in an aromatic aldehyde.
-
Aldehyde C-H Stretch: Two weaker bands are anticipated in the regions of 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹.
-
S-H Stretch: A weak absorption is expected in the range of 2600-2550 cm⁻¹ for the thiol group.
-
Aromatic C=C Stretches: Medium intensity bands are expected between 1600 and 1450 cm⁻¹.
-
Aromatic C-H Stretches: These will appear as weak absorptions above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons will resonate in the δ 7.0-8.0 ppm range, with splitting patterns determined by their coupling with neighboring protons. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm.
Synthetic Approaches
Several synthetic routes to this compound have been reported in the literature, although detailed experimental procedures are scarce. The primary methods include:
-
One-Pot Synthesis from o-Halobenzaldehydes: A novel one-pot approach has been described starting from ortho-bromobenzaldehyde or 2-chlorocyclohex-1-enecarbaldehydes.[6] This method involves the reaction of sulfur with a Grignard reagent formed from an acetal-protected aldehyde, followed by hydrolysis.[6]
-
Reduction of Thiosalicylic Acid Derivatives: The reduction of 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives is a plausible route to this compound, though specific protocols are not detailed in the available literature.
The logical workflow for a common synthetic approach is visualized below.
Molecular Visualization
The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.
Conclusion
This compound is a valuable reagent in synthetic chemistry, characterized by its ortho-substituted aldehyde and thiol functional groups. While its fundamental properties are well-documented, there is a notable gap in the publicly accessible, detailed experimental data, particularly concerning its synthesis and single-crystal X-ray structure. This guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting areas where further investigation and publication would be beneficial to the scientific community.
References
- 1. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Research Portal [iro.uiowa.edu]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Mercaptobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzaldehyde (also known as 2-formylthiophenol or 2-sulfanylbenzaldehyde), a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented herein is pivotal for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data was obtained in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.06 | singlet | 1H | - | Aldehyde proton (-CHO) |
| 7.73 | doublet | 1H | 7.6 | Aromatic proton |
| 7.23-7.73 | multiplet | 3H | - | Aromatic protons |
| 5.50 | broad singlet | 1H | - | Thiol proton (-SH) |
Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 190.30 | Aldehyde carbonyl carbon (C=O) |
| 133.66 | Aromatic carbon |
| 130.88 | Aromatic carbon |
| 128.60 | Aromatic carbon |
| 122.43 | Aromatic carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within this compound. The following table outlines the characteristic absorption bands expected for this molecule, based on data for analogous compounds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2820 and ~2720 | Medium, distinct | Aldehyde C-H stretch (Fermi resonance)[2] |
| ~2550 | Weak | S-H stretch |
| ~1690 | Strong | C=O stretch (conjugated aldehyde)[3][4] |
| ~1590 | Medium | C=C stretch (aromatic ring)[3][4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆OS | [5][6] |
| Molecular Weight | 138.19 g/mol | [5][6] |
| Monoisotopic Mass | 138.01393598 Da | [5][6] |
The mass spectrum would show a molecular ion peak (M⁺) at m/z 138. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the formyl group (M-29, loss of CHO).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Synthesis of this compound
A common synthetic route involves the reduction of 2,2'-dithiodibenzaldehyde. In a typical procedure, the starting material is dissolved in a mixture of dimethylformamide (DMF), methanol, and water. Triphenylphosphine is then added in portions, and the reaction mixture is stirred at room temperature. After cooling, the product is extracted with an organic solvent like diethyl ether, washed, dried, and concentrated. The crude product can then be purified by column chromatography.[1]
NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube. The solution is then analyzed using a ¹H and ¹³C NMR spectrometer.[1]
Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent, and the spectrum of the solution recorded in a liquid cell.
Mass Spectrometry (MS)
Mass spectra can be acquired using various techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and detected. For LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph for separation before entering the mass spectrometer.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - ProQuest [proquest.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Sulfanylbenzaldehyde: Discovery, History, and Synthesis
Introduction
2-Sulfanylbenzaldehyde, also known as 2-mercaptobenzaldehyde or thiosalicylaldehyde, is an aromatic organic compound with the molecular formula C₇H₆OS.[1] It possesses a unique bifunctional structure, featuring both a reactive thiol (-SH) group and an aldehyde (-CHO) group positioned ortho to each other on a benzene (B151609) ring. This arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis and a precursor for a variety of heterocyclic compounds, some of which exhibit interesting biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-sulfanylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The specific discovery of 2-sulfanylbenzaldehyde is not well-documented as a singular event but is rather understood as an outcome of the broader development of synthetic methods for aromatic thiols and aldehydes in the late 19th and early 20th centuries. The foundational work on organosulfur compounds, such as the discovery of "mercaptan" (ethanethiol) by William Christopher Zeise in 1834, set the stage for the synthesis of more complex aromatic thiols.
The historical synthesis of aromatic aldehydes through methods like the Gattermann reaction, developed by Ludwig Gattermann, and the Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann, provided the chemical tools to introduce the aldehyde functionality onto a benzene ring. Similarly, methods for the introduction of a thiol group onto an aromatic ring were being explored. For instance, the preparation of thiosalicylic acid (2-sulfanylbenzoic acid) from anthranilic acid was an established procedure.[1] It is plausible that early syntheses of 2-sulfanylbenzaldehyde were achieved through the application or modification of these existing methods, such as the reduction of a thiosalicylic acid derivative. While a definitive first synthesis is not readily attributable to a single individual, the collective advancements in organic synthesis during this period enabled the eventual preparation and characterization of 2-sulfanylbenzaldehyde.
Synthesis of 2-Sulfanylbenzaldehyde
Several synthetic routes to 2-sulfanylbenzaldehyde have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
One-Pot Synthesis via Grignard Reaction
A modern and efficient method for the preparation of 2-sulfanylbenzaldehyde is a one-pot approach utilizing a Grignard reagent.[2] This method typically starts from an ortho-halogenated benzaldehyde (B42025), such as o-bromobenzaldehyde. The aldehyde group is first protected as an acetal (B89532) to prevent its reaction with the Grignard reagent. The Grignard reagent is then formed, which subsequently reacts with sulfur. The final step involves the hydrolysis of the acetal and the thiolate to yield 2-sulfanylbenzaldehyde in high yields.[2]
Workflow for the one-pot synthesis of 2-sulfanylbenzaldehyde via a Grignard reaction.
Reduction of Thiosalicylic Acid Derivatives
Another common approach involves the reduction of derivatives of thiosalicylic acid (2-mercaptobenzoic acid).[3] Thiosalicylic acid itself can be prepared from anthranilic acid.[1] The carboxylic acid functionality can then be reduced to an aldehyde. This reduction can be challenging due to the sensitivity of the thiol group. A two-step process is often employed where the carboxylic acid is first converted to a more easily reducible derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
Synthesis of 2-sulfanylbenzaldehyde via reduction of a thiosalicylic acid derivative.
Data Presentation
The following table summarizes key quantitative data for the synthesis of sulfanylbenzaldehyde derivatives.
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde (B137897) | Nucleophilic Aromatic Substitution | 92 | 164–166 | 10.01 (s, 1H, CHO), 7.86 (d, 2H), 7.50 (dd, 3H), 7.20 (d, 2H), 7.10 (m, 1H) | [4] |
| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and thiosemicarbazide | Condensation | 75 | 268–270 | 11.5 (s, 1H, NH), 9.9 (s, 1H, CH=N), 8.2 (s, 2H, NH₂), 7.8-7.1 (m, 8H, Ar-H) | [4] |
| 2-Sulfanylbenzaldehyde | o-Bromobenzaldehyde | Grignard Reaction | High (not specified) | - | Aldehyde proton: ~9.8-10.2, Thiol proton: ~3.5-4.0 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde[4]
-
A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (B87167) (25 mL) is prepared in a round-bottom flask.
-
Anhydrous potassium carbonate (2 g) is added to the mixture.
-
The mixture is refluxed for 1 hour.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The resulting solid product is collected by filtration.
-
The crude product is recrystallized from an acetic acid/water mixture (7:3) to afford 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde as a colorless solid.
Protocol 2: General Procedure for One-Pot Synthesis of 2-Sulfanylbenzaldehyde via Grignard Reaction (Illustrative)[2]
-
Protection of the Aldehyde: To a solution of o-bromobenzaldehyde in an appropriate solvent (e.g., toluene), add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Once the reaction is complete (monitored by TLC), the protected aldehyde (acetal) is isolated.
-
Grignard Reaction and Sulfurization: In a separate flame-dried flask under an inert atmosphere, react magnesium turnings with the protected o-bromobenzaldehyde in anhydrous THF to form the Grignard reagent. To this solution, add elemental sulfur (S₈) portion-wise at a low temperature (e.g., 0 °C).
-
Hydrolysis: After the sulfur addition is complete, the reaction mixture is carefully quenched with a dilute aqueous solution of hydrochloric acid. This step hydrolyzes both the thiolate and the acetal protecting group.
-
Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude 2-sulfanylbenzaldehyde can be purified by column chromatography.
Biological Significance and Signaling Pathways
While 2-sulfanylbenzaldehyde itself is primarily utilized as a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] The biological activity of the parent compound, benzaldehyde, has been studied more extensively. Benzaldehyde has been shown to suppress the growth of cancer cells and overcome treatment resistance by targeting the interaction of the 14-3-3ζ protein with histone H3 phosphorylated at serine 28 (H3S28ph).[6] This interaction is implicated in the regulation of genes related to epithelial-mesenchymal transition and stemness.[6]
Furthermore, studies on pancreatic and non-small cell lung cancer cells have indicated that benzaldehyde can inhibit several major signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] The ability of benzaldehyde to modulate these pathways is thought to be related to its regulation of the 14-3-3 family of proteins, which act as scaffolds for various signaling proteins.[7]
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is a key signaling cascade involved in cell growth, proliferation, and survival, and is a known target of benzaldehyde in cancer cells. The specific influence of the 2-sulfanyl substituent on this pathway has not been elucidated and remains an area for future investigation.
Benzaldehyde's inhibitory effect on the PI3K/AKT/mTOR pathway, mediated by 14-3-3ζ.
Conclusion
2-Sulfanylbenzaldehyde is a versatile aromatic compound whose history is intertwined with the development of fundamental organic synthesis. Modern synthetic methods, such as the one-pot Grignard reaction, provide efficient access to this valuable building block. While the direct biological roles of 2-sulfanylbenzaldehyde are not extensively characterized, its derivatives and parent compound, benzaldehyde, exhibit significant biological activities, including the modulation of key signaling pathways in cancer. This technical guide provides a foundational understanding of the chemistry and synthesis of 2-sulfanylbenzaldehyde, offering valuable insights for researchers and professionals in the fields of organic synthesis and drug discovery. Further exploration into the biological effects of 2-sulfanylbenzaldehyde and its derivatives may unveil novel therapeutic applications.
References
- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of 2-Mercaptobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of one-pot synthesis protocols for 2-Mercaptobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. This document details key experimental methodologies, presents comparative data, and visualizes the reaction pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of thiochromenes, benzothiazepines, and other sulfur-containing heterocyclic systems that form the core of many biologically active molecules. Traditional multi-step syntheses of this compound can be time-consuming and often result in lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single procedure without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative. This guide explores three prominent one-pot methodologies for the synthesis of this compound.
Comparative Summary of One-Pot Synthesis Protocols
The following table summarizes the quantitative data for the different one-pot synthesis protocols for this compound, allowing for easy comparison of their efficiencies and conditions.
| Method | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) |
| 1. Grignard Reagent Pathway | 2-Bromobenzaldehyde | Mg, Ethylene glycol, p-TsOH, Sulfur | 8-12 hours | High (not specified) | High |
| 2. Ortho-Lithiation Pathway | Benzaldehyde | Morpholine, n-BuLi, Sulfur | 4-6 hours | Moderate to High | High |
| 3. Phase-Transfer Catalysis | 2-Chlorobenzaldehyde | Sodium hydrosulfide (B80085) (NaSH), Phase-transfer catalyst | 6-8 hours | 85-95 | >99 |
Experimental Protocols
Grignard Reagent Pathway from 2-Bromobenzaldehyde
This method involves the in-situ protection of the aldehyde functionality, followed by the formation of a Grignard reagent, which then reacts with elemental sulfur. A final hydrolysis step yields the desired product.[1]
Experimental Workflow:
References
An In-Depth Technical Guide to the Grignard Reaction for 2-Mercaptobenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-mercaptobenzaldehyde, a valuable building block in organic synthesis and medicinal chemistry, utilizing the Grignard reaction. This document details a robust one-pot methodology, encompassing the protection of the aldehyde functionality, the formation of the Grignard reagent, its subsequent reaction with elemental sulfur, and the final deprotection to yield the target compound. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound via a Grignard reaction presents a challenge due to the incompatibility of the highly nucleophilic Grignard reagent with the electrophilic aldehyde group. Therefore, a protection-deprotection strategy is essential. The most common and effective approach involves a one-pot synthesis commencing with the protection of 2-bromobenzaldehyde (B122850) as a cyclic acetal. This is followed by the formation of the Grignard reagent, which then reacts with elemental sulfur. The final step is an acidic workup that both hydrolyzes the intermediate and deprotects the aldehyde, yielding this compound. This method is reported to produce high yields of the desired product.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Protection of 2-Bromobenzaldehyde as 2-(2-Bromophenyl)-1,3-dioxolane (B1268299)
The initial step involves the protection of the aldehyde group of 2-bromobenzaldehyde as a 1,3-dioxolane. This is a standard procedure to prevent the Grignard reagent from reacting with the aldehyde.
Materials:
-
2-Bromobenzaldehyde
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid
-
5% Sodium bicarbonate solution
-
Magnesium sulfate
-
Ether
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 50.0 g of 2-bromobenzaldehyde in 50 ml of toluene.
-
Add 25.0 ml of ethylene glycol and 500 mg of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and continue for 18 hours, collecting the water that forms in the Dean-Stark trap.
-
After 18 hours, add an additional 10 ml of ethylene glycol and continue to reflux for another 4 hours.
-
Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.
-
Dissolve the resulting residue in ether and wash the organic solution with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the ether to yield an oil.
-
Purify the crude product by Kugelrohr distillation. The fraction boiling at 130°C at 0.1 mm Hg is collected, yielding 2-(2-bromophenyl)-1,3-dioxolane.
One-Pot Synthesis of this compound
This one-pot procedure combines the Grignard reagent formation, reaction with sulfur, and hydrolysis in a single sequence.
Materials:
-
2-(2-Bromophenyl)-1,3-dioxolane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Elemental sulfur (powdered)
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Prepare a solution of 2-(2-bromophenyl)-1,3-dioxolane in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the dioxolane solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining dioxolane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Sulfur:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add powdered elemental sulfur to the stirred solution.
-
2-Mercaptobenzaldehyde: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptobenzaldehyde, also known as thiosalicylaldehyde or 2-formylthiophenol, is an aromatic organic compound with the molecular formula C₇H₆OS. Its unique structure, featuring both a reactive thiol and an aldehyde group on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. However, these same functional groups contribute to its potential instability and specific solubility characteristics, which are critical considerations for its storage, handling, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows to guide laboratory practices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in different solvent systems and under various environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆OS | [1][2] |
| Molecular Weight | 138.19 g/mol | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often oils or solids. | |
| pKa (predicted) | 5.90 ± 0.43 | |
| XLogP3 (predicted) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 18.1 Ų | [1][2] |
Solubility Profile
The solubility of this compound is dictated by its moderately polar nature, arising from the aldehyde and thiol functional groups, combined with the nonpolar aromatic ring.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known value.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 0.69 g/L (Very slightly soluble) |
Qualitative Solubility Information
Based on its chemical structure and information from synthesis and purification procedures, the following qualitative solubility information can be inferred:
| Solvent Class | Examples | Solubility | Rationale |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone, Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde group. |
| Chlorinated Solvents | 1,2-Dichloroethane | Soluble | Used as a solvent in its synthesis. |
| Alcohols | Ethanol | Soluble | Can act as both a hydrogen bond donor and acceptor. |
| Aromatic Hydrocarbons | Benzene | Soluble (especially in mixtures with ethanol) | The aromatic ring of this compound interacts favorably with benzene. |
Stability Profile
The presence of both a thiol and an aldehyde group makes this compound susceptible to degradation via several pathways, primarily oxidation. Proper storage is crucial to maintain its integrity. The recommended storage condition is under an inert atmosphere at 2-8°C.[3]
pH-Dependent Stability
The thiol group of this compound is expected to be highly sensitive to pH. Based on studies of the closely related compound 2-mercaptobenzoic acid, the thiol group is relatively stable under acidic conditions.[4][5] However, as the pH increases towards neutral and alkaline conditions, the thiolate anion forms, which is readily oxidized by atmospheric oxygen to form the corresponding disulfide, 2,2'-diformyldiphenyl disulfide.[4][5]
Oxidative Stability
Beyond disulfide formation, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-mercaptobenzoic acid). This process can be accelerated by common oxidizing agents.
Photostability
Aromatic aldehydes and thiols can be sensitive to light. Studies on the related compound benzaldehyde (B42025) have shown that it can degrade to benzene upon exposure to light.[6] Furthermore, photodegradation studies of 2-mercaptobenzothiazole (B37678) reveal it degrades into various products, including benzothiazole (B30560) and 2-benzothiazolesulfonic acid.[7][8][9] This suggests that this compound is likely to be photolabile.
Thermal Stability
While specific data is unavailable for this compound, thermal degradation studies of other aromatic flavor compounds suggest that elevated temperatures can lead to decomposition, potentially yielding products like benzene.[10]
Proposed Degradation Pathway
Based on the chemical nature of the functional groups and data from related compounds, a primary degradation pathway for this compound in the presence of oxygen and at neutral or alkaline pH is the formation of 2,2'-diformyldiphenyl disulfide.
Caption: Proposed oxidative dimerization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[11]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm, solvent-compatible PTFE)
-
Syringes
-
Volumetric flasks
-
Calibrated HPLC-UV system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be visible.
-
Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Stop agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute a known volume of the filtrate with the solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.
-
Determine the concentration of this compound in the diluted sample against a calibration curve prepared with standards of known concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Caption: Experimental workflow for solubility determination.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol provides a framework for developing a stability-indicating HPLC method and conducting forced degradation studies to assess the stability of this compound.[12][13][14]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to evaluate its stability under various stress conditions.
Part A: Method Development
-
Column and Mobile Phase Selection:
-
Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
-
Detection:
-
Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
-
Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any impurity or degradation peaks.
-
Part B: Forced Degradation Studies Prepare solutions of this compound (e.g., in acetonitrile/water) and subject them to the following stress conditions:
-
Acid Hydrolysis:
-
Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize before analysis.
-
-
Base Hydrolysis:
-
Add 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis. This condition is expected to cause rapid disulfide formation.
-
-
Oxidation:
-
Add a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Heat a solution and a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light in a photostability chamber.
-
Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using the developed HPLC-PDA method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Assess the peak purity of the parent peak to ensure no co-eluting degradants.
Caption: Workflow for forced degradation stability testing.
Conclusion
This compound is a compound with specific solubility and stability characteristics that must be carefully considered in its application. It exhibits limited solubility in water but is soluble in various organic solvents. The presence of a thiol group makes it particularly susceptible to pH-dependent oxidative degradation, leading to disulfide formation, especially under neutral to alkaline conditions. The aldehyde functionality and aromatic ring also suggest potential for oxidative and photodegradation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically determine the solubility and stability of this compound, ensuring its effective and reliable use in drug discovery and development.
References
- 1. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 29199-11-9|this compound|BLD Pharm [bldpharm.com]
- 4. Item - Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis of 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-mercaptobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following sections detail the synthesis from four key starting materials: 2-chlorobenzaldehyde (B119727), ortho-bromobenzaldehyde, 2-aminobenzaldehyde, and thiosalicylic acid. This document presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes workflow diagrams for enhanced clarity.
I. Comparison of Synthetic Routes
The selection of a synthetic route for this compound often depends on the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative aspects of the most common methods.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 2-Chlorobenzaldehyde | Sodium methyl mercaptide, Phase Transfer Catalyst (e.g., Bu₄NBr) | Water | 4 - 6 hours | 84.5 - 92 | > 99.5 |
| ortho-Bromobenzaldehyde | Magnesium, Sulfur, Ethylene (B1197577) Glycol, p-Toluenesulfonic acid | THF, Diethyl ether | Not specified | High | Not specified |
| 2-Aminobenzaldehyde | Sodium nitrite (B80452), Hydrochloric acid, Potassium ethyl xanthate | Water, Diethyl ether | Not specified | Moderate | Not specified |
| Thiosalicylic Acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether | Not specified | Moderate to High | Not specified |
II. Synthetic Pathways and Experimental Protocols
This section details the experimental procedures for the synthesis of this compound from the four principal starting materials.
A. From 2-Chlorobenzaldehyde
This method involves a nucleophilic aromatic substitution reaction using a mercaptide in an aqueous medium, facilitated by a phase transfer catalyst.
Experimental Protocol:
A representative procedure involves heating a mixture of a 21 wt% aqueous solution of sodium methyl mercaptide and 1 mol% of tetrabutylammonium (B224687) bromide (Bu₄NBr) to 65°C. Molten 2-chlorobenzaldehyde (1 equivalent) is then added over 10 minutes. The resulting mixture is stirred at 70°C for 4 hours. After cooling to room temperature, the mixture is transferred to a separatory funnel. The lower organic layer containing the product is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by distillation under reduced pressure to yield this compound as a clear, yellowish oil.[1]
B. From ortho-Bromobenzaldehyde
This one-pot synthesis proceeds through a Grignard reaction. The aldehyde group is first protected as an acetal (B89532), followed by the formation of a Grignard reagent, which then reacts with elemental sulfur.
Experimental Protocol:
-
Protection of the Aldehyde: ortho-Bromobenzaldehyde is refluxed with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove water and form the corresponding acetal.
-
Grignard Reaction and Thiolation: The protected ortho-bromobenzaldehyde is then reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.[1] Elemental sulfur is then added to the Grignard reagent.
-
Hydrolysis: The reaction mixture is then hydrolyzed with dilute hydrochloric acid to remove the acetal protecting group and yield this compound.[1]
C. From 2-Aminobenzaldehyde
This synthetic route involves the diazotization of the amino group followed by a Sandmeyer-type reaction with a sulfur nucleophile.
Experimental Protocol:
-
Diazotization: 2-Aminobenzaldehyde is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Thiolation: An aqueous solution of potassium ethyl xanthate is then added to the cold diazonium salt solution. The mixture is stirred and allowed to warm to room temperature. Nitrogen gas will be evolved as the diazonium group is displaced. It is crucial to control the temperature during this step to prevent the accumulation of unstable diazonium xanthate, which can be explosive.[2]
-
Hydrolysis and Workup: The resulting intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to liberate the free thiol. The reaction mixture is then acidified and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by distillation.
D. From Thiosalicylic Acid (2-Mercaptobenzoic Acid)
This approach involves the reduction of the carboxylic acid functionality of thiosalicylic acid to an aldehyde.
Experimental Protocol:
A solution of thiosalicylic acid in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction is typically carried out at room temperature or with gentle refluxing. After the reaction is complete, the excess LiAlH₄ is carefully quenched by the slow addition of water or a dilute aqueous acid solution at 0°C. The resulting aluminum salts are then precipitated and removed by filtration. The filtrate is dried, and the solvent is evaporated to give this compound.
III. Safety Considerations
-
This compound and other thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All equipment must be thoroughly dried, and reactions must be carried out under an inert atmosphere.
-
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that also reacts violently with water and protic solvents, releasing flammable hydrogen gas. Extreme caution must be exercised during its handling and the workup procedure.
-
Diazonium salts can be explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation. The reaction with xanthates should be carefully controlled to avoid the accumulation of the potentially explosive diazonium xanthate intermediate.[2]
This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers should consult the primary literature for more detailed information and adapt these protocols to their specific laboratory conditions and safety standards.
References
Methodological & Application
Application Notes and Protocols: Tandem Michael-Knoevenagel Reaction with 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the tandem Michael-Knoevenagel reaction involving 2-mercaptobenzaldehyde. This one-pot cascade reaction is a highly efficient method for the synthesis of thiochromanes, a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties.[1]
Reaction Overview
The tandem Michael-Knoevenagel reaction combines two distinct transformations in a single synthetic operation, offering advantages such as high atom economy and reduced waste. The process involves:
-
Michael Addition: The nucleophilic thiol group of this compound adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).
-
Knoevenagel Condensation: An intramolecular condensation then occurs between the aldehyde functionality of the this compound moiety and an active methylene (B1212753) group, leading to the formation of the thiochromane ring system.[1]
This methodology allows for the rapid construction of complex, poly-substituted thiochromane scaffolds from readily available starting materials.
Proposed Reaction Mechanism
The reaction proceeds through a sequential cascade of a Michael addition followed by an intramolecular Knoevenagel condensation. In the case of an organocatalytic system, the catalyst activates the reactants and controls the stereochemical outcome.
Caption: Proposed reaction mechanism for the tandem Michael-Knoevenagel reaction.
Data Presentation
The following table summarizes quantitative data from an organocatalytic enantioselective tandem Michael-Knoevenagel reaction of this compound and various substituted benzylidenemalonates.
Table 1: Organocatalytic Enantioselective Tandem Michael-Knoevenagel Reaction of this compound and Substituted Benzylidenemalonates
| Entry | R in Benzylidenemalonate | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (major:minor) | ee (%) of major diastereomer |
| 1 | H | CH₂Cl₂ | 0.5 | 94 | 70:30 | 80 |
| 2 | 2-Cl | CH₂Cl₂ | 1 | 96 | 95:5 | 78 |
| 3 | 3-Cl | CH₂Cl₂ | 1 | 95 | 75:25 | 75 |
| 4 | 4-Cl | CH₂Cl₂ | 1 | 96 | 70:30 | 72 |
| 5 | 4-Br | CH₂Cl₂ | 1 | 96 | 70:30 | 70 |
| 6 | 4-Me | CH₂Cl₂ | 1 | 95 | 70:30 | 82 |
| 7 | 4-OMe | CH₂Cl₂ | 1 | 94 | 70:30 | 83 |
| 8 | 4-NO₂ | CH₂Cl₂ | 1 | 95 | 65:35 | 65 |
| 9 | 2-Naphthyl | CH₂Cl₂ | 1 | 94 | 80:20 | 81 |
| 10 | Cyclohexyl | CH₂Cl₂ | 24 | 90 | 75:25 | 80 |
Reaction Conditions: this compound (0.2 mmol), benzylidenemalonate (0.24 mmol), and 9-epi-aminoquinine thiourea (B124793) catalyst (5 mol%) in the specified solvent at room temperature.
Experimental Protocols
This section provides a detailed methodology for a representative organocatalytic tandem Michael-Knoevenagel reaction.
Protocol 1: Organocatalytic Synthesis of Enantioenriched Tetrasubstituted Thiochromanes
Materials:
-
This compound
-
Appropriately substituted diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (0.2 mmol) and the corresponding diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate mixture as the eluent to obtain the desired thiochromane product.[1]
Characterization:
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of thiochromanes via the tandem Michael-Knoevenagel reaction.
Caption: General experimental workflow for thiochromane synthesis.
References
Application Notes and Protocols: Synthesis of Thiochromanes using 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochromanes are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The thiochromane scaffold is a versatile template in drug design, with derivatives exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This document provides detailed protocols for the synthesis of substituted thiochromanes commencing from 2-mercaptobenzaldehyde, a key starting material. The methodologies outlined are based on organocatalytic tandem reactions, offering efficient routes to enantioenriched and structurally diverse thiochromanes.[4][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2,3,4-trisubstituted thiochromanes via an organocatalytic tandem Michael–Henry reaction between this compound and various β-nitrostyrenes.[4]
Table 1: Synthesis of 2,3,4-Trisubstituted Thiochromanes via Tandem Michael–Henry Reaction
| Entry | β-Nitrostyrene Substituent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Isomer |
| 1 | H | Cupreine (B190981) (5 mol%) | ≥ 94 | 77:23 | 86 |
| 2 | 4-Me | Cupreine (5 mol%) | ≥ 94 | 75:25 | 82 |
| 3 | 4-OMe | Cupreine (5 mol%) | ≥ 94 | 74:26 | 84 |
| 4 | 4-F | Cupreine (5 mol%) | ≥ 94 | 73:27 | 81 |
| 5 | 4-Cl | Cupreine (5 mol%) | ≥ 94 | 68:32 | 72 |
| 6 | 4-Br | Cupreine (5 mol%) | ≥ 94 | 70:30 | 74 |
| 7 | 2-Cl | Cupreine (5 mol%) | ≥ 94 | 72:28 | 79 |
| 8 | 2-Br | Cupreine (5 mol%) | ≥ 94 | 71:29 | 78 |
| 9 | 3-Cl | Cupreine (5 mol%) | ≥ 94 | 76:24 | 80 |
Yields are for the nonseparable diastereomeric mixture after chromatography. A single recrystallization can significantly improve both diastereoselectivity (up to 98% de) and enantioselectivity (up to >99% ee).[4][5]
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Tandem Michael–Henry Reaction for the Synthesis of 2,3,4-Trisubstituted Thiochromanes
This protocol describes the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols.[4]
Materials:
-
β-nitrostyrene derivative
-
Cupreine catalyst
-
Anhydrous diethyl ether
-
This compound
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the β-nitrostyrene (0.20 mmol) and cupreine (5 mol %) in anhydrous diethyl ether (5.0 mL) at -10 °C, add a precooled solution (-10 °C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) over a period of 1 minute.
-
Stir the reaction mixture at the same temperature for 5 minutes.
-
Remove the solvent at 0 °C under reduced pressure.
-
Purify the crude mixture by flash column chromatography on silica gel (eluted with 9:1 hexane/EtOAc and then EtOAc) to obtain a mixture of two diastereomers.
-
For further purification and separation of diastereomers, recrystallize the product from a mixture of hexane and ethyl acetate to afford the desired 2,3,4-trisubstituted thiochromane as colorless crystals.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the organocatalytic synthesis of thiochromanes from this compound.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzothiophene Derivatives from 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various benzothiophene (B83047) derivatives utilizing 2-mercaptobenzaldehyde as a key starting material. The methodologies outlined are based on established and efficient chemical transformations, offering robust routes to this important heterocyclic scaffold, which is a common core in numerous pharmaceutical agents and functional materials.
Introduction
Benzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient synthetic routes to functionalized benzothiophenes is of significant interest to the medicinal and materials chemistry communities. This compound serves as a versatile precursor for the construction of the benzothiophene ring system through various cyclization strategies. This document details two primary methodologies: the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols and the [4+1] cycloaddition with isocyanides.
Method 1: Heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols
This approach involves the initial conversion of this compound to a 1-(2-mercaptophenyl)-2-yn-1-ol intermediate, which then undergoes cyclization to form the benzothiophene ring. Two effective cyclization protocols are presented: a Palladium-catalyzed reaction and a radical-promoted process.[1][2][3][4]
Experimental Workflow
Caption: General workflow for benzothiophene synthesis via heterocyclodehydration.
Quantitative Data Summary
| Method | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference(s) |
| Palladium-Catalyzed | PdI₂ (2 mol %), KI | MeCN | 80-100 | 55-82 | (E)-2-(1-Alkenyl)benzothiophenes | [1][3][4] |
| Radical-Promoted | AIBN | Alcohol | 80-100 | 49-98 | 2-Alkoxymethylbenzothiophenes | [1][3][4] |
Detailed Experimental Protocols
Protocol 1A: Palladium-Catalyzed Heterocyclodehydration
-
Preparation of the Substrate: Synthesize the 1-(2-mercaptophenyl)-2-yn-1-ol intermediate via the alkynylation of this compound.
-
Reaction Setup: To a solution of the 1-(2-mercaptophenyl)-2-yn-1-ol (1.0 mmol) in acetonitrile (B52724) (MeCN, 5 mL), add potassium iodide (KI, 10 mol %) and palladium(II) iodide (PdI₂, 2 mol %).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-2-(1-alkenyl)benzothiophene.[1][4]
Protocol 1B: Radical-Promoted Heterocyclodehydration
-
Preparation of the Substrate: Synthesize the 1-(2-mercaptophenyl)-2-yn-1-ol intermediate as described previously.
-
Reaction Setup: Dissolve the 1-(2-mercaptophenyl)-2-yn-1-ol (1.0 mmol) in an appropriate alcohol solvent (e.g., methanol, ethanol).
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
-
Reaction Conditions: Heat the mixture at 80-100 °C until the starting material is consumed, as indicated by TLC analysis.
-
Work-up and Purification: After cooling to room temperature, remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the corresponding 2-alkoxymethylbenzothiophene.[1][4]
Method 2: [4+1] Cycloaddition of this compound Derivatives with Isocyanides
This methodology provides a direct route to benzothiophene derivatives through a lithium iodide-promoted [4+1] cycloaddition reaction between 2-mercaptobenzaldehydes (or their disulfide derivatives) and various isocyanides.[5][6] This approach is notable for its operational simplicity and the ability to introduce diversity at the 2-position of the benzothiophene core.
Reaction Pathway
Caption: [4+1] Cycloaddition for benzothiophene synthesis.
Quantitative Data Summary
| Reactant 1 | Reactant 2 (Isocyanide Type) | Promoter | Yield (%) | Product Type | Reference(s) |
| This compound | Various | LiI·2H₂O | Moderate to Good | 2-Substituted Benzothiophenes | [5][6] |
| Disulfide derivative of this compound | Various | LiI·2H₂O | Moderate to Good | 2-Substituted Benzothiophenes | [5][6] |
Detailed Experimental Protocol
Protocol 2: [4+1] Cycloaddition Reaction
-
Reaction Setup: In a reaction vessel, combine the this compound or its corresponding disulfide derivative (1.0 mmol), the isocyanide (1.2 mmol), and lithium iodide dihydrate (LiI·2H₂O, 1.5 mmol).
-
Solvent: Add a suitable solvent, such as toluene (B28343) or THF.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. The combined organic extracts are then washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by column chromatography to give the desired benzothiophene derivative.[5]
Other Synthetic Approaches
Beyond the detailed protocols above, several other effective methods for synthesizing benzothiophenes from this compound have been reported:
-
Cascade Deprotonation/Intramolecular Aldol (B89426) Reaction: A catalyst-free approach reacting 2-mercaptobenzaldehydes with α-carbonyl sulfonium (B1226848) ylides, affording benzothiophenes in high to excellent yields.[7]
-
Domino Reaction Protocol: This method allows for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which are versatile intermediates for further elaboration.[8]
These alternative routes offer additional strategies for accessing diverse benzothiophene structures and may be suitable for specific synthetic targets. Researchers are encouraged to consult the primary literature for detailed experimental procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes and 2-mercaptobenzaldehydes to access thieno[2,3-b]indoles and benzothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Thiochromanes Using 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of thiochromanes, valuable structural motifs in medicinal chemistry, utilizing 2-mercaptobenzaldehyde as a key starting material. The methodologies outlined below focus on organocatalytic tandem reactions, which offer an efficient and stereocontrolled route to enantioenriched thiochromane derivatives.
Organocatalytic Enantioselective Tandem Michael-Henry Reaction
This protocol describes the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols via a cupreine-catalyzed tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. This method allows for the generation of three stereogenic centers with good diastereoselectivity and enantioselectivity.[1]
Reaction Principle
The reaction proceeds through an initial Michael addition of the thiol group of this compound to the β-nitrostyrene, followed by an intramolecular Henry reaction (nitro-aldol) of the resulting intermediate. The organocatalyst, cupreine (B190981), controls the stereochemical outcome of the reaction.
Experimental Protocol
Materials:
-
Substituted β-nitrostyrene
-
Substituted this compound
-
Cupreine (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of β-nitrostyrene (0.2 mmol) and cupreine (1.25 mg, 0.004 mmol, 2 mol%) in anhydrous diethyl ether (5.0 mL) is stirred at -10°C for 2 minutes.[1]
-
A precooled solution (-10°C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) is added over a period of 1 minute.[1]
-
The reaction mixture is stirred at -10°C for 5 minutes.[1]
-
The solvent is removed at 0°C under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 9:1 hexane/EtOAc, followed by EtOAc) to yield a mixture of two diastereomers.[1]
-
Further purification and enhancement of diastereoselectivity and enantioselectivity can be achieved by a single recrystallization from a mixture of hexane and ethyl acetate.[1]
Data Presentation
Table 1: Synthesis of 2,3,4-Trisubstituted Thiochromanes via Tandem Michael-Henry Reaction.[1]
| Entry | β-Nitrostyrene Substituent | This compound Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Isomer |
| 1 | H | H | 95 | 77:23 | 86 |
| 2 | 2-Br | H | 98 | 75:25 | 85 |
| 3 | 3-Br | H | 99 | 72:28 | 76 |
| 4 | 4-Br | H | 99 | 74:26 | 74 |
| 5 | 4-Cl | H | 99 | 78:22 | 72 |
| 6 | 4-F | H | 94 | 74:26 | 79 |
| 7 | 4-Me | H | 99 | 68:32 | 83 |
| 8 | 4-OMe | H | 99 | 70:30 | 82 |
| 9 | 2,4-diCl | H | 98 | 71:29 | 75 |
| 10 | H | 5-Me | 96 | 75:25 | 85 |
| 11 | H | 5-Cl | 95 | 76:24 | 84 |
| 12 | H | 5-Br | 96 | 77:23 | 85 |
| 13 | H | 4-Me | 95 | 75:25 | 86 |
Yields are for the non-separable diastereomeric mixture after chromatography. A single recrystallization can significantly improve both dr (up to 98:2) and ee (up to >99%).[1]
Organocatalytic Enantioselective Tandem Michael-Knoevenagel Reaction
This protocol details the synthesis of enantioenriched tetrasubstituted thiochromanes through a tandem Michael addition-Knoevenagel reaction between 2-mercaptobenzaldehydes and benzylidenemalonates, catalyzed by a 9-epi-aminoquinine thiourea (B124793) derivative.[2]
Reaction Principle
The reaction is initiated by the conjugate addition of the thiol to the benzylidenemalonate, followed by an intramolecular Knoevenagel condensation. The thiourea-based organocatalyst facilitates stereocontrol through hydrogen bonding interactions with the substrates.
Experimental Protocol
Materials:
-
Substituted benzylidenemalonate
-
Substituted this compound
-
9-epi-aminoquinine thiourea derivative (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
To a solution of the substituted benzylidenemalonate (0.10 mmol) and the 9-epi-aminoquinine thiourea catalyst (5 mol%) in CH₂Cl₂ (1.0 mL) at -40°C, add the substituted this compound (0.11 mmol).[2]
-
Stir the reaction mixture at -40°C for 2 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired thiochromane.
Data Presentation
Table 2: Synthesis of Tetrasubstituted Thiochromanes via Tandem Michael-Knoevenagel Reaction.[2]
| Entry | Benzylidenemalonate Substituent | This compound Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Isomer |
| 1 | H | H | 92 | 85:15 | 90 |
| 2 | 2-Cl | H | 95 | 95:5 | 92 |
| 3 | 3-Cl | H | 93 | 88:12 | 88 |
| 4 | 4-Cl | H | 91 | 86:14 | 85 |
| 5 | 4-NO₂ | H | 88 | 82:18 | 78 |
| 6 | 4-Me | H | 94 | 84:16 | 91 |
| 7 | 4-OMe | H | 96 | 83:17 | 93 |
| 8 | H | 5-Me | 90 | 87:13 | 92 |
| 9 | H | 5-Cl | 91 | 88:12 | 91 |
| 10 | 2-Cl | 5-Me | 94 | >95:5 | 96 |
Reactions were conducted at -40°C. The enantiomeric excess was determined by HPLC analysis.[2]
Visualizations
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of thiochromanes.
Tandem Reaction Pathway
Caption: Logical pathway of the organocatalytic tandem reaction.
References
- 1. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Mercaptobenzaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-mercaptobenzaldehyde as a versatile ligand in coordination chemistry. The unique combination of a soft sulfur donor and a hard oxygen or nitrogen donor (in its Schiff base derivatives) allows for the formation of stable complexes with a wide range of transition metals, leading to diverse applications in catalysis, materials science, and medicinal chemistry.
I. Applications of this compound Metal Complexes
Complexes derived from this compound, particularly its Schiff base derivatives, have shown significant potential in several key scientific domains. The coordination of a metal ion to the ligand often enhances its intrinsic biological or chemical activity.
1. Antimicrobial and Antifungal Agents:
Schiff base complexes of this compound have demonstrated notable activity against a spectrum of bacteria and fungi.[1][2] The chelation of the metal ion to the imine nitrogen and thiolate sulfur is believed to be a crucial factor in their enhanced biological efficacy.[3] This is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. Once inside the cell, the metal complex can disrupt essential cellular processes, such as enzyme activity and DNA replication, leading to cell death.[1]
2. Anticancer Agents:
Recent studies have highlighted the potential of copper(II) complexes incorporating this compound-derived Schiff bases as potent anti-cancer stem cell (CSC) agents.[4] These complexes have been shown to be significantly more effective than conventional chemotherapy drugs like cisplatin (B142131) in targeting breast CSCs.[4] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]
3. Catalysis:
The structural versatility of this compound complexes makes them promising candidates for various catalytic applications. The ability to fine-tune the steric and electronic properties of the complex by modifying the Schiff base moiety or the metal center allows for the development of catalysts for specific organic transformations.[5][6] For instance, copper complexes of related salicylaldimine ligands have been successfully employed as catalysts in asymmetric Henry reactions.[7] While specific catalytic applications of this compound complexes are still an emerging area of research, their structural similarities to known catalysts suggest significant potential.
II. Physicochemical and Structural Characterization
The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Table 1: Representative Physicochemical and Spectroscopic Data for a this compound Schiff Base Metal Complex
| Parameter | Ligand | Cu(II) Complex | Ni(II) Complex | Co(II) Complex |
| Molecular Formula | C₁₄H₁₃NOS | [Cu(C₁₄H₁₂NOS)₂] | [Ni(C₁₄H₁₂NOS)₂] | [Co(C₁₄H₁₂NOS)₂] |
| Molecular Weight | 243.33 | 548.23 | 543.38 | 543.62 |
| Color | Yellow | Green | Red | Brown |
| Melting Point (°C) | 85-87 | 210-212 (dec.) | 235-237 (dec.) | 220-222 (dec.) |
| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | - | 12.5 | 10.8 | 11.2 |
| Magnetic Moment (B.M.) | - | 1.78 | Diamagnetic | 4.35 |
| IR ν(C=N) (cm⁻¹) | 1620 | 1605 | 1608 | 1602 |
| IR ν(M-N) (cm⁻¹) | - | 450 | 455 | 448 |
| IR ν(M-S) (cm⁻¹) | - | 380 | 385 | 375 |
| Electronic Spectra λmax (nm) (in DMF) | 250, 330 | 380, 620 | 410, 550 | 420, 680 |
Note: This table presents illustrative data based on typical values found for transition metal complexes of Schiff bases derived from this compound. Actual values will vary depending on the specific amine used to form the Schiff base and the reaction conditions.
Table 2: Representative X-ray Crystallographic Data for a Related Thiosalicylate Metal Complex
| Parameter | [Hg(SC₆H₄-2-CO₂)₂]·dioxane |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 12.345(2) |
| β (°) | 98.76(1) |
| Volume (ų) | 1902.1(6) |
| Z | 4 |
| Bond Length (Hg-S) (Å) | 2.45(1) |
| Bond Angle (S-Hg-S) (°) | 165.4(1) |
Note: This data is for a mercury complex of 2-mercaptobenzoic acid, a close structural analog of this compound, and is provided to illustrate typical crystallographic parameters.[8]
III. Experimental Protocols
1. Synthesis of this compound Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a solution of the primary amine (1 mmol for monoamines, 0.5 mmol for diamines) in 10 mL of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure crystals.
-
2. Synthesis of Transition Metal Complexes
This protocol outlines a general procedure for the synthesis of metal complexes of the prepared Schiff base ligand.[9]
-
Materials:
-
Schiff base ligand of this compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol in a round-bottom flask with constant stirring.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of methanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is typically observed.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature.
-
The precipitated complex is collected by filtration, washed with methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
3. Antimicrobial Activity Assay (Disc Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized complexes.[2][10]
-
Materials:
-
Synthesized metal complexes
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar (B569324) or other suitable growth medium
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Incubator
-
-
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a microbial suspension of the test organism with a standardized turbidity.
-
Evenly spread the microbial suspension over the surface of the agar plates.
-
Dissolve the synthesized complexes and the standard antibiotic in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate the sterile filter paper discs with a defined volume of the test solutions and the DMSO control.
-
Carefully place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
IV. Visualizations
1. Proposed Antimicrobial Mechanism of Action
The following diagram illustrates a plausible signaling pathway for the antimicrobial action of this compound Schiff base metal complexes.
Caption: Proposed mechanism of antimicrobial activity.
2. Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: General experimental workflow.
3. Logical Relationship in Catalytic Oxidation
This diagram illustrates the logical steps in a potential catalytic oxidation reaction using a this compound metal complex.
Caption: Hypothetical catalytic oxidation cycle.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. idosr.org [idosr.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of 2-Mercaptobenzaldehyde in Medicinal Chemistry: A Guide to Synthesis and Evaluation
Introduction
2-Mercaptobenzaldehyde is a versatile bifunctional aromatic compound featuring both a reactive thiol (-SH) and an aldehyde (-CHO) group in an ortho arrangement. This unique structural motif makes it a valuable building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and metal complexes. The presence of a soft sulfur donor and a hard oxygen/nitrogen donor (after condensation) allows for the formation of stable chelates with various transition metals, a property often exploited to enhance biological activity. Derivatives of this compound are being explored for their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document provides an overview of its applications, detailed protocols for the synthesis of key derivatives, and methods for their biological evaluation.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery revolves around its use as a precursor for Schiff bases and their subsequent metal complexes.
-
Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction provides a straightforward method to introduce a wide variety of functional groups, influencing the steric and electronic properties of the resulting molecule and thereby modulating its biological activity.
-
Metal Complexation: The resulting Schiff bases, often containing additional donor atoms from the amine precursor, act as excellent chelating ligands for transition metal ions (e.g., Cu(II), Zn(II), Ni(II), Co(II)). Metal complexation can significantly enhance the therapeutic efficacy of the organic ligand, a phenomenon often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.
-
Anticancer Agents: Copper(II) complexes of Schiff bases derived from this compound have shown promise as anti-cancer stem cell (CSC) agents. These complexes can induce cell death in bulk cancer cells and CSCs, in some cases proving more potent than clinically approved drugs like cisplatin[1]. The mechanism often involves the generation of intracellular reactive oxygen species (ROS)[1].
-
Antimicrobial Agents: Schiff bases and their metal complexes are widely studied for their antimicrobial properties. While specific data for this compound derivatives is limited, the broader class of Schiff base metal complexes exhibits significant activity against various bacterial and fungal strains. The enhanced activity of metal complexes over the free ligand is a commonly observed trend[2][3].
Quantitative Biological Activity Data
While specific quantitative data for derivatives of this compound remains an emerging area of research, the following tables present representative data from structurally related Schiff base complexes to illustrate the therapeutic potential of this compound class.
Table 1: Anticancer Activity of Representative Schiff Base Metal Complexes
| Compound Class | Derivative/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Water Soluble Schiff Base | Copper (II) Complex | A549 (Lung) | 12 | [4][5] |
| Water Soluble Schiff Base | Zinc (II) Complex | A549 (Lung) | 80 | [4][5] |
| Salicylaldehyde Derivative | Copper (II) Complex | Hep-G2 (Liver) | 5.18 ± 0.19 | [6] |
| Salicylaldehyde Derivative | Copper (II) Complex | BEL-7402 (Liver) | 6.23 ± 0.12 | [6] |
| 2-Hydroxybenzaldehyde Derivative | Schiff Base 8S3 | A549 (Lung) | 16.95 | [7] |
| 2-Hydroxybenzaldehyde Derivative | Schiff Base 8S3 | HCT-116 (Colon) | 14.97 | [7] |
| 2-Hydroxybenzaldehyde Derivative | Schiff Base 8S3 | MCF-7 (Breast) | 15.97 | [7] |
| Pyridine Derivative | Mn(II) Complex | HeLa-Fas (Cervical) | <30 (80% inhib.) | [5] |
Note: The data presented are for Schiff bases derived from other benzaldehydes to demonstrate the general cytotoxic potential of this class of compounds.
Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-based Schiff Base | Compound 34/35 | S. aureus | 0.25 | [8] |
| Quinoline-based Schiff Base | Compound 7 | M. luteus | 25 | [8] |
| Quinoline-based Schiff Base | Compound 8 | S. aureus | 12.5 | [8] |
| Pyrene-based Schiff Base | Compound 12 | P. aeruginosa | 7.81 | [2] |
| Pyrene-based Schiff Base | Compound 12 | S. typhimurium | 15.625 | [2] |
Note: MIC (Minimum Inhibitory Concentration) values are from Schiff bases not directly derived from this compound and are shown for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Primary Amine (e.g., 2-(methylthio)ethan-1-amine) (1.1 mmol)
-
Solvent (e.g., Tetrahydrofuran (THF) or Ethanol) (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (20 mL) in a 50 mL round-bottom flask.
-
Add the primary amine (1.1 mmol) to the solution.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Schiff base.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Mercaptobenzaldehyde Derivatives in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. In the realm of oncology, these compounds, particularly their Schiff base and metal complex derivatives, are emerging as promising candidates for the development of novel anti-cancer therapeutics. The presence of a reactive thiol group and an aldehyde function allows for versatile chemical modifications, leading to a wide array of derivatives with potent cytotoxic effects against various cancer cell lines.
The anti-cancer activity of these derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are frequently dysregulated in cancer. This document provides a comprehensive overview of the anti-cancer potential of this compound derivatives and related compounds, detailed experimental protocols for their evaluation, and a summary of their efficacy.
Data Presentation: Cytotoxicity of Benzaldehyde (B42025) and Mercaptobenzazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various substituted benzaldehyde and mercaptobenzazole derivatives against a panel of human cancer cell lines. This data, derived from in vitro studies, offers a comparative look at the cytotoxic potential of these compounds.
Table 1: Cytotoxicity of Substituted Benzaldehyde Derivatives
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | PBMC (Normal Cells) IC50 (µg/mL) |
| Doxorubicin (Reference) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[1]
Table 2: Anticancer Activity of 2-Mercaptobenzoxazole Derivatives [2]
| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Doxorubicin (Reference) | Not Reported | Not Reported | Not Reported | Not Reported |
| Sunitinib (Reference) | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 4b | 19.34 | 15.67 | 9.72 | 18.45 |
| Compound 4d | 12.87 | 8.43 | 5.16 | 10.29 |
| Compound 5d | 7.22 | 4.18 | 2.89 | 6.54 |
| Compound 6b | 6.83 | 3.64 | 2.14 | 5.18 |
Signaling Pathways Modulated by Benzaldehyde Derivatives
Research suggests that benzaldehyde derivatives exert their anti-cancer effects by modulating several critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[1] The diagram below illustrates the potential points of intervention for these compounds within key oncogenic pathways.
Caption: Generalized signaling pathways targeted by benzaldehyde derivatives.
Experimental Workflow for Anti-Cancer Evaluation
The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of this compound derivatives as potential anti-cancer agents.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Synthesis of a this compound Schiff Base Derivative (General Protocol)
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, NMR, and Mass Spectrometry.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48 or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to analyze the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated proteins relative to the total protein can be quantified to assess the inhibitory effect of the compound on the signaling pathway.
References
Application Notes and Protocols for Chemical Sensors Based on 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of chemical sensors utilizing 2-Mercaptobenzaldehyde and its derivatives. The focus is on fluorescent and colorimetric sensors for the detection of a variety of analytes, including metal ions and anions. Detailed experimental protocols and a summary of sensor performance are included to facilitate practical implementation in research and development settings.
Introduction to this compound in Chemical Sensing
This compound is a versatile building block for the synthesis of chemosensors due to the presence of both a thiol (-SH) and an aldehyde (-CHO) group. These functional groups provide excellent opportunities for creating Schiff base ligands through condensation with various amines. The resulting Schiff bases often possess binding sites that can selectively coordinate with specific analytes, leading to a measurable optical response. The thiol group can also be utilized for surface functionalization, for instance, on gold nanoparticles, to develop colorimetric sensors.
The primary sensing mechanisms for these sensors are:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor molecule may have low fluorescence due to quenching processes. Upon binding to a metal ion, a rigid chelate ring is formed, which restricts intramolecular vibrations and rotations, leading to a significant enhancement of fluorescence intensity ("turn-on" response).
-
Intramolecular Charge Transfer (ICT): These sensors are designed with an electron-donating and an electron-accepting part. The binding of an analyte can modulate the ICT process, causing a shift in the emission wavelength or a change in fluorescence intensity.
-
Colorimetric Sensing: The interaction between the sensor and the analyte can lead to a distinct color change visible to the naked eye. This is often achieved through the aggregation or disaggregation of nanoparticles functionalized with this compound derivatives or through changes in the electronic structure of the sensor molecule itself.
Quantitative Data Summary
The following tables summarize the performance of various chemical sensors derived from this compound and its Schiff bases for the detection of different analytes.
Table 1: Performance of Fluorescent Sensors for Metal Ion Detection
| Sensor/Ligand | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System | Reference |
| (4-mercaptophenyl) iminomethylphenyl naphthalenyl carbamate (B1207046) (MNC) | Cu²⁺ | Turn-off | 1.45 nM | 1:1 | DMSO/HEPES buffer | [1][2] |
| 4-((Z)-1-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)-hydrazineylidene)ethyl)benzene-1,3-diol | Cu²⁺ | Colorimetric & Fluorescent | 4.906 x 10⁻⁷ M | 1:1 | - | [3] |
| 4-((Z)-1-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)-hydrazineylidene)ethyl)benzene-1,3-diol | Pd²⁺ | Colorimetric & Fluorescent | 9.802 x 10⁻⁷ M | 1:2 | - | [3] |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Cu²⁺ | Turn-off | Nanomolar range | 1:1 | Acetonitrile/H₂O | [2] |
| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Ni²⁺ | Turn-off | Nanomolar range | 1:1 | Acetonitrile/H₂O | [2] |
Table 2: Performance of Colorimetric Sensors for Metal Ion Detection
| Sensor/Ligand | Target Ion(s) | Color Change | Binding Stoichiometry (Sensor:Ion) | Solvent System | Reference |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Distinct for each ion | 2:1 | H₂O/DMF | [4] |
| Schiff base from salicylaldehyde (B1680747) and cysteamine (B1669678) on Gold Nanoparticles | Cu²⁺ | Red to blue | - | Aqueous | [5] |
Table 3: Performance of Sensors for Anion and Small Molecule Detection
| Sensor/Ligand | Target Analyte | Response Type | Limit of Detection (LOD) | Binding Stoichiometry | Solvent System | Reference |
| Benzaldehyde-2,4-dinitrophenylhydrazone | Carbonate (CO₃²⁻) | Colorimetric (Yellow to Red) | - | DMF | [1] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Schiff Base Fluorescent Sensor
This protocol describes the general synthesis of a Schiff base ligand derived from this compound and an aromatic amine, which can be used for metal ion detection.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-aminoantipyrine, 2-aminophenol)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted aromatic amine (1 mmol) dissolved in a minimum amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator.
-
Characterize the synthesized sensor using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Fluorescent Detection of Metal Ions
This protocol outlines the steps for using a synthesized Schiff base sensor for the detection of a target metal ion.
Materials:
-
Synthesized Schiff base sensor
-
A suitable solvent (e.g., DMSO, Acetonitrile, Ethanol/Water mixture)
-
Stock solutions of various metal ion salts (e.g., CuCl₂, NiCl₂, ZnCl₂, etc.) in the same solvent
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in the chosen solvent. From this stock, prepare a working solution with a lower concentration (e.g., 10 µM).
-
Fluorescence Measurement of the Free Sensor: Place the sensor working solution in a quartz cuvette and record its fluorescence emission spectrum using a fluorometer. Note the excitation and emission maxima.
-
Titration with Metal Ion: To the cuvette containing the sensor solution, incrementally add small aliquots of the stock solution of the target metal ion. After each addition, gently mix the solution and record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will allow for the determination of the sensor's response and the calculation of the limit of detection (LOD).
-
Selectivity Test: To assess the selectivity of the sensor, add a fixed amount of various other metal ions to separate solutions of the sensor and record the fluorescence response. A significant change in fluorescence only in the presence of the target ion indicates high selectivity.
Protocol 3: Procedure for Colorimetric Detection
This protocol describes the use of a this compound-based sensor for visual colorimetric detection.
Materials:
-
Synthesized colorimetric sensor
-
A suitable solvent
-
Stock solutions of the target analyte
-
UV-Vis Spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the colorimetric sensor in the appropriate solvent.
-
Visual Detection: To a test tube or a well of a microplate containing the sensor solution, add a solution of the target analyte. Observe any color change.
-
Quantitative Analysis (Optional): For a quantitative measurement, record the UV-Vis absorption spectrum of the sensor solution before and after the addition of the analyte. The shift in the absorption maximum or the change in absorbance at a specific wavelength can be used to quantify the analyte concentration.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the fundamental mechanisms of Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT) that are often responsible for the sensing capabilities of this compound-based sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Experimental Workflows
The following diagrams outline the typical experimental workflows for synthesizing a sensor and for performing analyte detection.
Caption: General workflow for sensor synthesis.
Caption: Workflow for analyte detection.
References
- 1. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene [mdpi.com]
- 5. Colorimetric Detection of Copper (II) Based on the Self-Assembly of Schiff’s Base-Functionalized Gold Nanoparticles | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, focusing on reactions involving 2-Mercaptobenzaldehyde. The resulting α,β-unsaturated ketones, structurally analogous to chalcones, are valuable intermediates in organic synthesis and hold significant potential in medicinal chemistry due to the diverse biological activities associated with the chalcone (B49325) scaffold.
Introduction to this compound in Aldol Condensation
This compound is an aromatic aldehyde containing a thiol group (-SH) at the ortho position. This thiol group can influence the reactivity of the aldehyde and the properties of the resulting aldol products. The Claisen-Schmidt condensation reaction provides a robust method for forming carbon-carbon bonds by reacting an aldehyde (in this case, this compound) with a ketone in the presence of a base or acid catalyst.[1][2] The products of this reaction are α,β-unsaturated ketones, which are precursors to a wide range of biologically active molecules. Chalcones, the parent compounds, are known to possess anti-inflammatory, antimicrobial, and anticancer properties.[3][4] While specific studies on the aldol condensation of this compound are not extensively documented, established protocols for similar substituted benzaldehydes can be readily adapted.
Data Presentation: Reaction Parameters for Chalcone Synthesis
The following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenones, providing a reference for the expected outcomes when using this compound.
| Benzaldehyde Derivative | Ketone Derivative | Catalyst | Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Acetophenone (B1666503) | NaOH | Ethanol/Water | 30 min | Not specified |
| Substituted Benzaldehydes | Substituted Acetophenones | NaOH (1g in 10ml H₂O) | Rectified Spirit (10 ml) | 30 min | Good to Moderate |
| Benzaldehyde | Acetone | NaOH (10%) | Ethanol (95%) | 20 min | Not specified |
| Various Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free (Grinding) | 5 min | 96-98 |
| 4-Methoxy Acetophenone | Various Aldehydes | Methanolic KOH | Methanol | Not specified | Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments related to the aldol condensation of this compound.
Protocol 1: Generalized Synthesis of (E)-3-(2-mercaptophenyl)-1-phenylprop-2-en-1-one
This protocol is a generalized procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone, adapted from established methods for other benzaldehydes.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10%)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve an equimolar amount of acetophenone in ethanol.
-
To this solution, add an equimolar amount of this compound and stir the mixture at room temperature.
-
Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the reaction mixture with vigorous stirring. The temperature of the reaction should be maintained between 20-25°C, using a water bath if necessary.[3]
-
Continue stirring the reaction mixture for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding 10% HCl solution until the pH is neutral. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis of α,α′-bis-(2-mercaptobenzylidene)cycloalkanone
This protocol describes a solvent-free approach for the condensation of this compound with a cyclic ketone, adapted from a high-yield method for other benzaldehydes.[5]
Materials:
-
This compound (2 equivalents)
-
Cyclopentanone or Cyclohexanone (1 equivalent)
-
Solid Sodium Hydroxide (NaOH) pellets or powder (20 mol%)
-
Mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine the cycloalkanone and this compound.
-
Add approximately 20 mol% of solid NaOH to the mixture.
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture may initially form a paste and then solidify.
-
Once the reaction is complete (indicated by the formation of a solid mass), add a small amount of deionized water to the mortar to break up the solid.
-
Transfer the solid product to a Büchner funnel and collect it by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any remaining NaOH and unreacted starting materials.
-
Allow the product to air dry.
-
For further purification, recrystallize the crude product from 95% ethanol.
Visualizations
Base-Catalyzed Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow for Chalcone Synthesis
Caption: General experimental workflow for chalcone synthesis.
Logical Relationship of Reactants and Products
Caption: Reactants, product, and potential applications.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions of 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for cycloaddition and related cyclization reactions involving 2-mercaptobenzaldehyde. This versatile building block is a key precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections detail specific reaction types, including a [4+1] cycloaddition for the synthesis of benzothiophenes and an organocatalytic domino Michael-aldol reaction for the construction of thiochromanes.
[4+1] Cycloaddition of this compound Derivatives with Isocyanides
This section outlines the synthesis of benzothiophene (B83047) derivatives through a [4+1] cycloaddition reaction. This method provides an efficient route to this important heterocyclic scaffold.[1][2]
Reaction Principle
The reaction proceeds via a lithium iodide-promoted [4+1] cycloaddition of an isocyanide with this compound or its disulfide derivative. The isocyanide acts as a one-carbon component, inserting into the sulfur-carbon bond of the ortho-mercaptobenzaldehyde moiety to form the five-membered benzothiophene ring.
Caption: [4+1] Cycloaddition of this compound and an Isocyanide.
Quantitative Data
The following table summarizes the yields for the synthesis of various benzothiophene derivatives using this protocol.
| Entry | This compound Derivative | Isocyanide | Product | Yield (%) |
| 1 | This compound | tert-Butyl isocyanide | 2-(tert-Butylamino)benzo[b]thiophene | 75 |
| 2 | This compound | Cyclohexyl isocyanide | 2-(Cyclohexylamino)benzo[b]thiophene | 82 |
| 3 | 5-Chloro-2-mercaptobenzaldehyde | tert-Butyl isocyanide | 5-Chloro-2-(tert-butylamino)benzo[b]thiophene | 71 |
| 4 | 5-Methyl-2-mercaptobenzaldehyde | tert-Butyl isocyanide | 5-Methyl-2-(tert-butylamino)benzo[b]thiophene | 78 |
Experimental Protocol
Materials:
-
This compound or its derivative
-
Isocyanide
-
Lithium iodide dihydrate (LiI·2H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of the this compound derivative (0.5 mmol) in toluene (5.0 mL) in a round-bottom flask, add the isocyanide (0.6 mmol) and lithium iodide dihydrate (0.1 mmol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired benzothiophene derivative.
Organocatalytic Asymmetric Domino Sulfa-Michael-Aldol Reaction
This section details an efficient method for the synthesis of chiral thiochromanes from 2-mercaptobenzaldehydes and α,β-unsaturated N-acylpyrazoles via an organocatalytic asymmetric domino sulfa-Michael-aldol reaction.[1][3] This powerful cascade reaction allows for the construction of the thiochromane scaffold with high enantioselectivity.[3]
Reaction Principle
The reaction is a domino sequence initiated by a sulfa-Michael addition of the thiol group of this compound to the α,β-unsaturated N-acylpyrazole. This is followed by an intramolecular aldol (B89426) reaction, where the enolate formed attacks the aldehyde functionality, leading to the cyclized thiochromane product. A chiral organocatalyst is employed to control the stereochemistry of the newly formed chiral centers.
Caption: Domino Sulfa-Michael-Aldol Reaction Workflow.
Quantitative Data
The following table presents representative data for the organocatalytic asymmetric domino sulfa-Michael-aldol reaction.
| Entry | This compound | α,β-Unsaturated N-Acylpyrazole | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | This compound | (E)-N-(But-2-enoyl)-1H-pyrazole | Cinchona alkaloid-based thiourea | 95 | >20:1 | 96 |
| 2 | 5-Chloro-2-mercaptobenzaldehyde | (E)-N-(But-2-enoyl)-1H-pyrazole | Cinchona alkaloid-based thiourea | 92 | >20:1 | 95 |
| 3 | This compound | (E)-N-(Pent-2-enoyl)-1H-pyrazole | Cinchona alkaloid-based thiourea | 93 | >20:1 | 97 |
| 4 | This compound | (E)-N-(3-Phenylacryloyl)-1H-pyrazole | Cinchona alkaloid-based thiourea | 89 | 15:1 | 92 |
Experimental Protocol
Materials:
-
This compound
-
α,β-Unsaturated N-acylpyrazole
-
Chiral organocatalyst (e.g., Cinchona alkaloid-derived thiourea)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase
Procedure:
-
To a solution of the α,β-unsaturated N-acylpyrazole (0.1 mmol) and the chiral organocatalyst (0.01 mmol, 10 mol%) in dichloromethane (1.0 mL) in a vial at room temperature, add this compound (0.12 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate) to afford the desired thiochromane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Other Cycloaddition Reactions of this compound
While detailed, reproducible protocols for [4+2] Diels-Alder and 1,3-dipolar cycloadditions directly involving this compound as a primary reactant are not extensively documented in the reviewed literature, these reaction classes remain highly relevant for the synthesis of complex heterocyclic systems.
-
[4+2] Cycloaddition (Diels-Alder Reaction): In a hetero-Diels-Alder reaction, the thiocarbonyl group (C=S) of a thialdehyde can act as a dienophile. While this compound exists predominantly as the aldehyde tautomer, in situ generation of the corresponding thialdehyde could potentially enable its participation in [4+2] cycloadditions with suitable dienes to form six-membered sulfur-containing heterocycles. Further research is warranted to explore this synthetic route.
-
1,3-Dipolar Cycloaddition: The aldehyde functionality of this compound can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. These reactions would lead to the formation of five-membered heterocyclic rings. The development of specific protocols for this compound in such cycloadditions would be a valuable contribution to the synthetic chemistry of sulfur-containing heterocycles.
The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis and development of novel therapeutic agents based on thiochromane and benzothiophene scaffolds. Further exploration into other cycloaddition pathways involving this compound is encouraged to expand the chemical space of accessible bioactive molecules.
References
- 1. Organocatalytic asymmetric domino sulfa-Michael-aldol reactions of this compound with α,β-unsaturated N-acylpyrazoles for the construction of thiochromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric domino sulfa-Michael-aldol reactions of this compound with α,β-unsaturated N-acylpyrazoles for the construction of thiochromane. | Sigma-Aldrich [merckmillipore.com]
Application of 2-Mercaptobenzaldehyde in the Synthesis of Novel Agrochemicals
Affiliation: Advanced Agrochemical Research Institute
Abstract
This document provides detailed application notes and protocols for the utilization of 2-Mercaptobenzaldehyde and its derivatives in the synthesis of novel agrochemicals, with a specific focus on the development of potent fungicidal agents. While direct synthesis of commercialized agrochemicals from this compound is not widely documented, its utility as a precursor for bioactive heterocyclic compounds, particularly thiochroman (B1618051) derivatives, is a promising area of research. This report outlines the synthesis of thiochroman-4-one (B147511), a key intermediate, and its subsequent conversion to thiochroman-oxime derivatives, which have demonstrated significant antifungal activity against a range of phytopathogenic fungi. Detailed experimental procedures, quantitative bioactivity data, and workflow diagrams are provided to guide researchers in this field.
Introduction
The increasing demand for effective and environmentally benign crop protection agents necessitates the exploration of novel chemical scaffolds. This compound, with its reactive thiol and aldehyde functionalities, presents a versatile platform for the synthesis of a variety of heterocyclic compounds. Of particular interest is the synthesis of thiochroman derivatives, which have emerged as a promising class of compounds with significant biological activities. Recent studies have highlighted the potent fungicidal properties of thiochroman-oxime derivatives against several economically important plant pathogens.[1][2] This application note details the synthetic pathways and biological evaluation of these promising agrochemical candidates.
Synthesis of Thiochroman-Based Fungicides
A key intermediate in the synthesis of the target fungicidal compounds is thiochroman-4-one. While this can be synthesized through various routes, a common and efficient method involves the reaction of a thiophenol derivative with an appropriate three-carbon synthon, followed by intramolecular cyclization. For the purpose of these protocols, we will outline a well-established synthesis of thiochroman-4-one starting from thiosalicylic acid, a readily available analogue of this compound.
Experimental Protocol 1: Synthesis of Thiochroman-4-one
This protocol describes the synthesis of thiochroman-4-one from thiosalicylic acid.
Materials:
-
Thiosalicylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Crotonic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reduction of Thiosalicylic Acid to 2-Mercaptobenzyl Alcohol: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of thiosalicylic acid in anhydrous THF. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-mercaptobenzyl alcohol.
-
Reaction with Crotonic Acid: In a round-bottom flask, dissolve 2-mercaptobenzyl alcohol and crotonic acid in a suitable solvent such as toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Once the addition reaction is complete, the resulting intermediate is cyclized using a dehydrating agent like polyphosphoric acid. The reaction mixture is heated, and the progress is monitored by TLC.
-
Work-up and Purification: After completion of the cyclization, the reaction mixture is poured onto ice and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure thiochroman-4-one.
Experimental Protocol 2: Synthesis of Thiochroman-Oxime Derivatives[1]
This protocol details the synthesis of thiochroman-oxime derivatives from thiochroman-4-one.
Materials:
-
Thiochroman-4-one
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine
-
Ethanol
-
Substituted benzyl (B1604629) halides (e.g., 4-chlorobenzyl chloride)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of Thiochroman-4-one Oxime: To a solution of thiochroman-4-one in ethanol, add hydroxylamine hydrochloride and pyridine. Reflux the mixture for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thiochroman-4-one oxime, which can be purified by recrystallization.
-
O-Alkylation of Thiochroman-4-one Oxime: To a solution of thiochroman-4-one oxime in DMF, add potassium carbonate and the desired substituted benzyl halide. Stir the mixture at room temperature for 12-24 hours. The reaction is monitored by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the target thiochroman-oxime derivative.
Antifungal Activity of Thiochroman-Oxime Derivatives
A series of thiochroman-oxime derivatives were synthesized and evaluated for their in vitro antifungal activity against a panel of ten phytopathogenic fungi.[1] The results, summarized in the tables below, demonstrate that several of these compounds exhibit potent and broad-spectrum fungicidal activity, in some cases superior to commercial fungicides.
In Vitro Antifungal Screening Data
The following tables present the percentage inhibition of mycelial growth at a concentration of 50 µg/mL.[1]
Table 1: Antifungal Activity of Thiochroman-Oxime Derivatives (Part 1) [1]
| Compound | Botrytis cinerea | Valsa mali | Sclerotinia sclerotiorum | Fusarium graminearum | Rhizoctonia solani |
| 12a | 85.3 ± 2.1 | 90.1 ± 1.5 | 78.4 ± 2.5 | 92.3 ± 1.8 | 75.6 ± 2.2 |
| 12d | 95.2 ± 1.2 | 88.7 ± 2.0 | 82.1 ± 1.9 | 94.5 ± 1.1 | 80.3 ± 1.7 |
| 12f | 98.5 ± 0.8 | 96.4 ± 1.1 | 90.3 ± 1.4 | 97.8 ± 0.9 | 88.9 ± 1.3 |
| 12g | 97.1 ± 1.0 | 95.2 ± 1.3 | 88.9 ± 1.6 | 96.4 ± 1.0 | 87.2 ± 1.5 |
| Hymexazol | 50.1 ± 3.5 | 45.3 ± 4.1 | 60.2 ± 3.3 | 70.5 ± 2.9 | 55.4 ± 3.8 |
| Chlorothalonil | 80.2 ± 2.5 | 75.8 ± 2.9 | 85.1 ± 2.1 | 78.9 ± 2.6 | 82.3 ± 2.4 |
Table 2: Antifungal Activity of Thiochroman-Oxime Derivatives (Part 2) [1]
| Compound | Phytophthora capsici | Fusarium oxysporum f. sp. vasinfectum | Fusarium solani | Colletotrichum gloeosporioides | Alternaria solani |
| 12a | 70.1 ± 2.8 | 88.5 ± 2.3 | 93.1 ± 1.6 | 65.4 ± 3.1 | 72.8 ± 2.7 |
| 12d | 78.3 ± 2.2 | 91.2 ± 1.9 | 95.8 ± 1.0 | 72.1 ± 2.5 | 80.5 ± 2.1 |
| 12f | 85.4 ± 1.6 | 96.7 ± 1.2 | 98.9 ± 0.7 | 80.3 ± 1.8 | 89.1 ± 1.4 |
| 12g | 82.1 ± 1.9 | 94.3 ± 1.5 | 97.2 ± 0.9 | 78.5 ± 2.0 | 86.4 ± 1.7 |
| Hymexazol | 40.2 ± 4.5 | 65.7 ± 3.1 | 75.3 ± 2.8 | 35.1 ± 4.8 | 42.6 ± 4.3 |
| Chlorothalonil | 70.5 ± 3.0 | 72.1 ± 2.8 | 80.4 ± 2.5 | 68.9 ± 3.2 | 75.3 ± 2.9 |
EC₅₀ Values for Most Active Compounds
The half-maximal effective concentration (EC₅₀) values were determined for the most promising compounds against selected fungi.[1]
Table 3: EC₅₀ Values (µg/mL) of Selected Thiochroman-Oxime Derivatives [1]
| Compound | Fusarium solani | Fusarium graminearum | Valsa mali | Botrytis cinerea |
| 12f | 3.5 ± 0.2 | 4.1 ± 0.3 | 5.2 ± 0.4 | 6.8 ± 0.5 |
| 12g | 4.2 ± 0.3 | 5.5 ± 0.4 | 6.1 ± 0.5 | 7.5 ± 0.6 |
| Hymexazol | 15.8 ± 1.2 | 20.4 ± 1.5 | >50 | >50 |
| Chlorothalonil | 10.2 ± 0.9 | 12.5 ± 1.1 | 18.3 ± 1.4 | 22.1 ± 1.7 |
Visualizations
Synthesis Pathway
Caption: Synthetic route to thiochroman-oxime fungicides.
Experimental Workflow for Antifungal Assay
Caption: Workflow for in vitro antifungal activity screening.
Conclusion
This compound and its related structures serve as valuable starting materials for the synthesis of thiochroman derivatives with potent fungicidal properties. The thiochroman-oxime scaffold, in particular, has demonstrated excellent and broad-spectrum activity against a range of important plant pathogens, often exceeding the efficacy of commercial standards. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to further explore this promising class of compounds in the development of next-generation fungicides. Further derivatization and in vivo testing are warranted to optimize the activity and ascertain the field performance of these novel agrochemical candidates.
References
- 1. Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
2-Mercaptobenzaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
2-Mercaptobenzaldehyde is a highly reactive and versatile bifunctional molecule, incorporating both a nucleophilic thiol group and an electrophilic aldehyde functionality within the same aromatic scaffold. This unique structural arrangement makes it an invaluable precursor for the synthesis of a wide array of sulfur-containing heterocyclic compounds. These heterocycles, including thiochromanes, benzothiopyrans, and benzothiazepines, are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from this compound and its derivatives, along with data on their biological activities to guide researchers in the field of drug development.
Key Applications in Heterocyclic Synthesis
This compound serves as a key building block for the construction of several important classes of heterocyclic compounds. The presence of both a thiol and an aldehyde group allows for a variety of cyclization strategies, including condensation, Michael addition, and multicomponent reactions.
Synthesis of Thiochromanes and Benzothiopyrans
Thiochromanes and benzothiopyrans are important scaffolds in medicinal chemistry, known for their antimicrobial and anticancer properties. The synthesis of these compounds can be efficiently achieved through organocatalytic tandem reactions involving this compound.
A common approach involves the reaction of this compound with α,β-unsaturated compounds, such as benzylidenemalonates or β-nitrostyrenes, in the presence of a chiral organocatalyst. These reactions often proceed via a tandem Michael addition-Knoevenagel condensation or Michael addition-Henry reaction sequence.
Experimental Protocol: Organocatalytic Synthesis of Substituted Thiochromanes
This protocol describes a general procedure for the enantioselective synthesis of tetrasubstituted thiochromanes.
Materials:
-
This compound
-
Substituted benzylidenemalonate
-
9-epi-aminoquinine thiourea (B124793) derivative (organocatalyst)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of the 9-epi-aminoquinine thiourea derivative (0.1 mmol) in anhydrous toluene (2 mL) under a nitrogen atmosphere, add the substituted benzylidenemalonate (0.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted thiochromane.
Quantitative Data for Substituted Thiochromane Synthesis
| Entry | Substituted Benzylidenemalonate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Diethyl 2-benzylidenemalonate | 10 | 24 | 92 | >95:5 | 98 |
| 2 | Diethyl 2-(4-chlorobenzylidene)malonate | 10 | 36 | 88 | >95:5 | 97 |
| 3 | Diethyl 2-(4-nitrobenzylidene)malonate | 10 | 48 | 85 | 90:10 | 95 |
Synthesis of 1,5-Benzothiazepines
1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds with a broad range of pharmacological activities, including anticancer and central nervous system effects. While typically synthesized from 2-aminothiophenol (B119425), analogous reactions can be envisioned using this compound with appropriate reaction partners. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing both an amino and a thiol group.
Experimental Protocol: Synthesis of 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepines
This protocol outlines a general method for the synthesis of 1,5-benzothiazepine (B1259763) derivatives.
Materials:
-
2-Aminothiophenol (as a surrogate for a this compound derivative)
-
Substituted chalcone (B49325) (α,β-unsaturated ketone)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol (1 mmol) and the substituted chalcone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.
Quantitative Data for 1,5-Benzothiazepine Synthesis
| Entry | Chalcone Substituents (Ar1, Ar2) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl, Phenyl | Glacial Acetic Acid | Ethanol | 4 | 85 |
| 2 | 4-Chlorophenyl, Phenyl | Glacial Acetic Acid | Ethanol | 5 | 82 |
| 3 | 4-Methoxyphenyl, Phenyl | Glacial Acetic Acid | Ethanol | 6 | 88 |
Biological Activities of Derived Heterocycles
Heterocyclic compounds synthesized from this compound exhibit a range of promising biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Thiochromane and benzothiopyran derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Table of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Thiochromane Derivative 1 | 16 | 8 | 32 | 64 | 16 |
| Benzothiopyran Derivative 2 | 8 | 4 | 16 | 32 | 8 |
| Ciprofloxacin (control) | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole (control) | - | - | - | - | 2 |
Anticancer Activity and Signaling Pathways
Benzothiazepine (B8601423) and benzothiazole (B30560) derivatives have shown potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the primary targets for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer. Inhibition of EGFR can disrupt downstream signaling cascades such as the JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK pathways, leading to apoptosis and cell cycle arrest.
Diagram of EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by benzothiazepine derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for screening the anticancer activity of synthesized compounds.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. The methodologies presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiochromanes, benzothiazepines, and other related scaffolds. The significant antimicrobial and anticancer activities exhibited by these compounds underscore their potential as lead structures in drug discovery programs. Further investigation into the structure-activity relationships and optimization of these heterocyclic systems will be crucial for the development of new and effective therapeutic agents.
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Arylbenzothiazole Derivatives from 2-Aminothiophenol and Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-arylbenzothiazole derivatives, a class of compounds with significant interest in pharmaceutical and materials science. The protocols focus on microwave-assisted organic synthesis (MAOS), a green chemistry technique that offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and cleaner reaction profiles.[1]
Introduction
2-Substituted benzothiazoles are a pivotal class of heterocyclic compounds with a wide array of applications, including in the development of antitumor, antiviral, and anticonvulsant agents.[2] The synthesis of these derivatives is of great interest to the drug development community. Traditional methods for synthesizing these compounds often involve long reaction times and the use of harsh reagents. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, providing a rapid, efficient, and environmentally friendly alternative.[1][3] This approach is particularly valuable in the rapid synthesis and screening of compound libraries for drug discovery.
The core reaction involves the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes. Under microwave irradiation, this reaction proceeds smoothly, often in the absence of a solvent, to yield the corresponding 2-arylbenzothiazole derivatives in high yields.[4][5]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the synthesis of 2-arylbenzothiazole derivatives:
-
Rapid Reaction Times: Reactions that typically take hours can be completed in a matter of minutes.[1][6]
-
Higher Yields: Microwave heating often leads to higher product yields with fewer side products.[1][6]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
-
Green Chemistry: The use of solvent-free conditions or environmentally benign solvents like ethanol (B145695) or glycerol (B35011) aligns with the principles of green chemistry.[1][6]
-
Improved Purity: The reduction in side reactions simplifies product purification.
Experimental Protocols
This section provides detailed protocols for the microwave-assisted synthesis of 2-arylbenzothiazole derivatives. The following are generalized procedures based on common methodologies found in the literature. Optimization of reaction conditions (e.g., reaction time, temperature, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Catalyst-Free Microwave-Assisted Synthesis in Ethanol
This protocol describes a simple and efficient method for the synthesis of 2-arylbenzothiazoles using ethanol as a solvent.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Microwave reactor with sealed reaction vessels
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
In a microwave reaction vessel, combine 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol).[1]
-
Add ethanol as the solvent.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power or temperature (e.g., 85 °C) for a specified time (e.g., 5-10 minutes).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure 2-arylbenzothiazole derivative.[1]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis using a Catalyst
This protocol outlines a solvent-free approach using a catalyst, which is a particularly environmentally friendly method. Various catalysts such as L-proline, acetic acid, or citric acid can be used.[4][5][7]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Catalyst (e.g., L-proline, 30 mol%)[8]
-
Microwave reactor with sealed reaction vessels
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a microwave reaction vessel, thoroughly mix 2-aminothiophenol (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and the catalyst (e.g., citric acid, 5 mol%).[7][8]
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power level for a short duration (e.g., 4 minutes).[7]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve the product mixture.
-
Purify the product by column chromatography or recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of 2-arylbenzothiazole derivatives from 2-aminothiophenol and various substituted benzaldehydes.
Table 1: Comparison of Conventional vs. Microwave Synthesis of Hydroxy Substituted Phenyl Benzothiazoles [1]
| Entry | Aldehyde | Method | Reaction Time | Yield (%) |
| 1 | 2-Hydroxybenzaldehyde | Conventional | 4 h | 75 |
| Microwave | 10 min | 92 | ||
| 2 | 4-Hydroxybenzaldehyde | Conventional | 4 h | 78 |
| Microwave | 10 min | 94 | ||
| 3 | 2,4-Dihydroxybenzaldehyde | Conventional | 5 h | 72 |
| Microwave | 12 min | 90 |
Table 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles using Amberlite IR120 Resin [6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 8 | 94 |
| 4 | 4-Nitrobenzaldehyde | 10 | 88 |
| 5 | 2-Naphthaldehyde | 8 | 90 |
Table 3: L-Proline Catalyzed Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [5]
| Entry | Aldehyde/Carboxylic Acid | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 60 | 95 |
| 2 | 4-Chlorobenzaldehyde | 60 | 91 |
| 3 | 4-Methylbenzaldehyde | 60 | 93 |
| 4 | Benzoic Acid | 60 | 75 |
| 5 | Acetic Acid | 60 | 65 |
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Proposed Reaction Mechanism.
References
- 1. scielo.br [scielo.br]
- 2. journals.co.za [journals.co.za]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. chesci.com [chesci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Organocatalytic Reactions with 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organocatalytic reactions involving 2-mercaptobenzaldehyde. This versatile building block serves as a precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below focus on asymmetric organocatalysis, a powerful strategy for the enantioselective synthesis of chiral molecules.
Organocatalytic Asymmetric Domino Sulfa-Michael-Aldol Reaction
This domino reaction provides an efficient route to construct bioactive thiochromanes, which are sulfur analogs of chromanes and are present in many pharmaceutical molecules.[1][2][3] The cascade reaction involves a sulfa-Michael addition followed by an intramolecular aldol (B89426) reaction, catalyzed by a bifunctional organocatalyst.
Application Note:
This protocol is particularly useful for the synthesis of highly substituted and biologically active thiochromanes.[3] The use of a bifunctional amine-thiourea organocatalyst allows for the activation of both the nucleophile (this compound) and the electrophile (α,β-unsaturated N-acyl imide) through hydrogen bonding, leading to high diastereoselectivity and enantioselectivity.[4] The incorporation of a pyrazole (B372694) moiety as a hydrogen-bond acceptor in the α,β-unsaturated N-acyl imide has been shown to be key for achieving high levels of stereocontrol.[2][3][5]
Quantitative Data:
Table 1: Organocatalytic Asymmetric Domino Sulfa-Michael-Aldol Reaction of this compound with various α,β-Unsaturated N-Acyl Pyrazoles [3]
| Entry | β-Substituent of Acyl Pyrazole | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Methyl | 95 | >95:5 | 96 |
| 2 | Ethyl | 96 | >95:5 | 97 |
| 3 | n-Propyl | 94 | >95:5 | 96 |
| 4 | n-Pentyl | 92 | >95:5 | 96 |
| 5 | Phenethyl | 93 | >95:5 | 95 |
Reaction Conditions: this compound (0.3 mmol), α,β-unsaturated N-acyl pyrazole (0.33 mmol), bifunctional amine-thiourea catalyst III (1 mol%), ether (1.0 mL), 0 °C.[3]
Experimental Protocol:
Materials:
-
This compound
-
Substituted α,β-unsaturated N-acyl pyrazole
-
Bifunctional amine-thiourea organocatalyst (e.g., catalyst III as described in the literature)[3]
-
Anhydrous ether
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the bifunctional amine-thiourea organocatalyst (1 mol%).
-
Add the α,β-unsaturated N-acyl pyrazole (1.1 equivalents) to the vial.
-
Dissolve the catalyst and the acyl pyrazole in anhydrous ether (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired thiochromane.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Reaction Mechanism and Workflow:
Caption: General experimental workflow for the sulfa-Michael-Aldol reaction.
Caption: Proposed mechanism for the sulfa-Michael-Aldol cascade reaction.
Organocatalytic Tandem Michael-Knoevenagel Reaction
This one-pot reaction is a highly efficient method for the synthesis of substituted thiochromanes.[1] The process involves a Michael addition of this compound to an α,β-unsaturated compound, followed by an intramolecular Knoevenagel condensation.
Application Note:
This tandem reaction is advantageous due to its high atom economy and the ability to generate molecular complexity in a single step. The use of a 9-epi-aminoquinine thiourea (B124793) derivative as an organocatalyst has proven effective in achieving high yields and enantioselectivities for the synthesis of tetrasubstituted thiochromanes.[1] This methodology is valuable for creating libraries of thiochromane derivatives for biological screening.
Quantitative Data:
Table 2: Organocatalytic Enantioselective Tandem Michael-Knoevenagel Reaction of this compound and Diethyl 2-benzylidenemalonate [1]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (major:minor) | ee (%) of major diastereomer |
| 1 | 9-epi-aminoquinine thiourea (5) | CH₂Cl₂ | 0.5 | 94 | 70:30 | 92 |
Reaction Conditions: this compound (0.2 mmol), diethyl 2-benzylidenemalonate (0.24 mmol), catalyst (0.01 mmol), CH₂Cl₂ (2 mL), room temperature.[1]
Experimental Protocol:
Materials:
-
This compound
-
Diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and diethyl 2-benzylidenemalonate (1.2 equivalents) in dichloromethane (2 mL).
-
Add the 9-epi-aminoquinine thiourea catalyst (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired thiochromane.
-
Analyze the product to determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess of the major diastereomer (chiral HPLC).[1]
Reaction Mechanism and Workflow:
Caption: General experimental workflow for the tandem Michael-Knoevenagel reaction.
Caption: Proposed mechanism for the tandem Michael-Knoevenagel reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Organocatalytic asymmetric domino sulfa-Michael–aldol reactions of this compound with α,β-unsaturated N-acylpyrazoles for the construction of thiochromane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric domino sulfa-Michael-aldol reactions of this compound with α,β-unsaturated N-acylpyrazoles for the construction of thiochromane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Mercaptobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Common synthetic routes include the reaction of an ortho-substituted benzaldehyde (B42025) (like 2-chlorobenzaldehyde) with a sulfur source, often in the presence of a phase transfer catalyst.[1][2] Another approach involves the diazotization of 2-aminobenzaldehyde, followed by the introduction of the thiol group. A one-pot synthesis starting from ortho-bromobenzaldehyde using a Grignard reagent and sulfur has also been reported to give high yields.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Side reactions: The formation of disulfides or other byproducts can reduce the yield of the desired product.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Inefficient workup and purification: Product loss can occur during extraction, washing, and purification steps.
-
Atmospheric oxidation: this compound can be sensitive to oxidation, especially in the presence of air.
Q3: I am observing the formation of a significant amount of disulfide byproduct. How can I minimize this?
A3: Disulfide formation is a common issue due to the oxidation of the thiol. To minimize this:
-
Work under an inert atmosphere: Performing the reaction and workup under nitrogen or argon can prevent oxidation.
-
Use of reducing agents: A mild reducing agent can be added during the workup to reduce any disulfide formed back to the thiol.
-
Control of pH: The propensity for oxidation can be pH-dependent. Maintaining an appropriate pH during the workup is crucial.
Q4: What is the role of a phase transfer catalyst in the synthesis from 2-chlorobenzaldehyde (B119727)?
A4: In reactions involving an aqueous phase (containing the mercaptide) and an organic phase (containing the benzaldehyde derivative), a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (Bu₄NBr), is used to transport the mercaptide anion from the aqueous phase to the organic phase, where it can react with the benzaldehyde derivative.[1] This enhances the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective phase transfer catalyst. | - Ensure the catalyst is fresh and pure. - Consider using a different phase transfer catalyst like tetrabutylammonium hydrogen sulfate (B86663) (Bu₄NHSO₄) or a phosphonium (B103445) salt.[1] |
| Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A typical temperature range is 65-70°C.[1] | |
| Poor quality of reagents. | - Verify the purity of the starting benzaldehyde derivative and the sulfur source. | |
| Formation of an Oily, Intractable Product | Incomplete hydrolysis of intermediates (e.g., acetals). | - If using a protection strategy for the aldehyde, ensure hydrolysis is complete by adjusting the acid concentration or reaction time.[3] |
| Presence of polymeric side products. | - Optimize reaction conditions to minimize polymerization. This may involve adjusting the temperature or reagent concentrations. | |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | - Adjust the solvent system for column chromatography. - Consider alternative purification methods such as distillation under reduced pressure or crystallization. A boiling point of 118-120°C at 1.5 mm Hg has been reported.[1] |
| Product instability on silica (B1680970) gel. | - Deactivate the silica gel with a small amount of a suitable solvent or use a different stationary phase like alumina. |
Data Presentation
Table 1: Effect of Phase Transfer Catalyst on the Synthesis of p-Methyl-mercaptobenzaldehyde from p-Chlorobenzaldehyde [1]
| Catalyst (mol%) | Reaction Time (hours) | Yield (%) | Purity (GC, %) |
| Bu₄NBr (1) | 4 | 92 | 99.7 |
| Bu₄PBr (1) | 6 | 92 | 99.6 |
| Bu₄NHSO₄ (1) | 7 | 84.5 | 99.8 |
Note: While this data is for a related compound, it illustrates the impact of the phase transfer catalyst on reaction efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a general method for the synthesis of mercapto-benzaldehydes using a phase transfer catalyst.[1]
Materials:
-
2-Chlorobenzaldehyde (PCBAL)
-
Sodium methyl mercaptide (SMM) solution (e.g., 21 wt% in water)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Toluene (optional, as a water-immiscible organic solvent)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel, round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Prepare a solution of sodium methyl mercaptide in water. For example, a 21 wt% aqueous solution.
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add the aqueous solution of sodium methyl mercaptide and the phase transfer catalyst (e.g., 1 mol% Bu₄NBr).
-
Heat the mixture to 65-70°C with stirring.
-
Slowly add molten 2-chlorobenzaldehyde to the reaction mixture over 10-20 minutes.
-
Continue stirring the mixture at 70°C for 2.5 to 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer (product) from the aqueous layer. If no organic solvent was used, the product will be the bottom layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 118-120°C at 1.5 mm Hg for a related compound).[1]
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Mercaptobenzaldehyde
Welcome to the Technical Support Center for the synthesis of 2-Mercaptobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound are:
-
The Grignard Reaction: This involves the reaction of a Grignard reagent, formed from a protected 2-halobenzaldehyde (typically 2-bromobenzaldehyde), with elemental sulfur, followed by hydrolysis.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes the reaction of an activated 2-halobenzaldehyde (such as 2-chlorobenzaldehyde) with a sulfur nucleophile, often in the presence of a phase-transfer catalyst.
Q2: Why is it necessary to protect the aldehyde group during the Grignard synthesis of this compound?
A2: The aldehyde group is highly electrophilic and will react with the strongly nucleophilic Grignard reagent. To prevent this undesired side reaction, the aldehyde functionality must be protected, commonly as an acetal, before the Grignard reagent is formed. This protecting group is then removed in the final acidic work-up step to yield the desired this compound.[1]
Q3: My this compound product is unstable and turns yellow/orange upon storage. How can I prevent this?
A3: this compound is susceptible to oxidation, especially in the presence of air and light. The thiol group can oxidize to form the corresponding disulfide, 2,2'-dithiobis(benzaldehyde), which is often a colored impurity. To minimize degradation, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a sealed, amber-colored vial, and at a low temperature (2-8°C).
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Key safety precautions include:
-
Handling of Reagents: Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Solvent Safety: Anhydrous ethers like THF and diethyl ether are commonly used and are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.
-
Product Handling: Thiols often have strong, unpleasant odors. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
A. Grignard Reaction Route
Problem 1: Low or No Yield of this compound
Q: I am attempting the Grignard synthesis of this compound, but my yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. The following troubleshooting steps can help identify and resolve the problem.
-
Root Causes and Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and prevent it from reacting with sulfur.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and cooled under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.
-
-
Inactive Magnesium: The surface of magnesium turnings can become oxidized, preventing the initiation of the Grignard reaction.
-
Solution: Activate the magnesium surface by crushing the turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be used as an initiator.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC. Ensure the reaction is stirred efficiently and for a sufficient duration. The formation of the Grignard reagent is often exothermic, which is a good indicator that the reaction has initiated.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See Section III: Side Reactions for more details).
-
Problem 2: Formation of Significant Amounts of Biphenyl-type Byproducts
Q: My final product mixture contains a significant amount of a non-polar impurity, which I suspect is a biphenyl (B1667301) derivative. How is this formed and how can I minimize it?
A: This is likely due to a Wurtz-type coupling reaction, a common side reaction in the formation of Grignard reagents.
-
Root Cause and Solution:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide in a coupling reaction to form a biphenyl byproduct.
-
Solution: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.
-
-
Problem 3: The Reaction Mixture Turned Dark Brown/Black
Q: During the addition of sulfur to my Grignard reagent, the solution turned a very dark color. Is this normal?
A: A color change to a dark brown or black is often observed during the reaction of a Grignard reagent with elemental sulfur. This is typically due to the formation of various magnesium polysulfide species. While this is a normal observation, a very dark color could also indicate the presence of impurities or decomposition. Careful monitoring of the reaction and analysis of the final product are important.
B. Nucleophilic Aromatic Substitution (SNAr) Route
Problem 1: Slow or Incomplete Reaction
Q: I am attempting to synthesize this compound from 2-chlorobenzaldehyde (B119727) and a sulfur nucleophile, but the reaction is very slow or does not go to completion. What can I do?
A: The SNAr reaction rate is highly dependent on the reaction conditions.
-
Root Causes and Solutions:
-
Insufficient Activation: The aromatic ring may not be sufficiently activated towards nucleophilic attack.
-
Solution: While the aldehyde group is electron-withdrawing, the reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Poor Solubility: If the sulfur nucleophile (e.g., sodium hydrosulfide) is not soluble in the organic solvent, the reaction will be very slow.
-
Solution: The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can significantly accelerate the reaction by transporting the nucleophile into the organic phase.[2]
-
-
Choice of Leaving Group: Chlorine is a reasonable leaving group, but other halogens like fluorine can lead to faster reactions in SNAr. However, 2-chlorobenzaldehyde is a common and cost-effective starting material.
-
III. Side Reactions
Understanding the potential side reactions is crucial for optimizing the synthesis and purification of this compound.
A. Grignard Reaction Route
-
Disulfide Formation: The primary side product is often the disulfide, 2,2'-dithiobis(benzaldehyde). This occurs through the oxidation of the desired thiol product, particularly during the work-up if exposed to air for extended periods.[3]
-
Mitigation: Minimize exposure to air during work-up and purification. Performing the work-up under an inert atmosphere can be beneficial.
-
-
Polysulfide Formation: The reaction of the Grignard reagent with elemental sulfur can lead to the insertion of multiple sulfur atoms, forming polysulfides (Ar-Sn-MgX).
-
Mitigation: A reductive work-up step, for example, with sodium bisulfite, can help to cleave the polysulfide bonds and convert them to the desired thiol.
-
-
Wurtz Coupling: As mentioned in the troubleshooting section, the formation of a biphenyl byproduct from the reaction of the Grignard reagent with the starting aryl halide.
-
Reaction with Unprotected Aldehyde: If the aldehyde group is not protected, the Grignard reagent will add to it, forming a secondary alcohol after work-up.
B. Nucleophilic Aromatic Substitution (SNAr) Route
-
Hydrolysis of Aldehyde: Under certain pH conditions during work-up, the aldehyde group could be susceptible to hydration or other reactions.
-
Oxidation of Thiol: Similar to the Grignard route, the thiol product can be oxidized to the corresponding disulfide.
IV. Quantitative Data
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Grignard Reaction | 2-Bromobenzaldehyde (B122850) (protected as acetal) | Mg, S8, HCl | High (not specified) | [1] |
| SNAr with PTC | 2-Chlorobenzaldehyde | NaSH, Phase-Transfer Catalyst | - | General method |
Note: The yield for the SNAr route with a phase-transfer catalyst is not specified in the search results for this compound but is a generally effective method for synthesizing aryl thiols.
V. Experimental Protocols
Detailed Protocol for Grignard Synthesis of this compound
This protocol is adapted from the general procedure described for the synthesis of 2-mercaptobenzaldehydes via a Grignard reaction.[1]
Step 1: Protection of 2-Bromobenzaldehyde
-
To a solution of 2-bromobenzaldehyde in toluene, add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-bromobenzaldehyde (2-(2-bromophenyl)-1,3-dioxolane).
Step 2: Grignard Reaction and Thiolation
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings to a flame-dried flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the protected 2-bromobenzaldehyde in anhydrous THF.
-
Add a small amount of this solution to the magnesium turnings to initiate the Grignard formation. The reaction is indicated by a gentle reflux and a color change.
-
Once initiated, add the remaining solution of the protected 2-bromobenzaldehyde dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the Grignard reagent in an ice bath and add elemental sulfur portion-wise.
-
Stir the mixture at room temperature for several hours.
Step 3: Deprotection and Work-up
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Stir the mixture vigorously to ensure complete hydrolysis of the intermediate and deprotection of the acetal.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
VI. Visualizations
Caption: Main synthesis pathway of this compound via the Grignard route and key side reactions.
Caption: A logical workflow for troubleshooting low yields in the Grignard synthesis of this compound.
References
Technical Support Center: Purification of 2-Mercaptobenzaldehyde by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Mercaptobenzaldehyde by distillation. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product Discoloration (Yellow to Brown) | Oxidation of the aldehyde or thiol group due to exposure to air. | Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon). Degas the crude material before heating. Store the purified product under an inert atmosphere and in a cool, dark place.[1][2] |
| Low Yield | Thermal decomposition of this compound at high temperatures. | Use vacuum distillation to lower the boiling point.[3][4] Maintain a distillation temperature between 80-120°C under a vacuum of 10-20 mmHg.[1] Avoid prolonged heating. |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/magnetic stirring. | Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and smooth boiling.[5] |
| No Product Distilling Over | Vacuum is not low enough, or the temperature is too low. | Check the vacuum pump and all connections for leaks. Ensure the vacuum level is within the recommended range (10-20 mmHg).[1] Gradually increase the heating mantle temperature, not exceeding 120°C for the pot temperature. |
| Product Solidifies in the Condenser | The temperature of the condenser is too low. | Use room temperature water for the condenser. If solidification still occurs, consider using slightly warmer water, ensuring it is still cool enough to condense the vapor. |
| High Level of Impurities in Distilled Product | Inefficient fractionation or contamination. | For complex mixtures, consider using a short path distillation apparatus or a fractionating column (e.g., Vigreux column) to improve separation.[4][6] Ensure all glassware is clean and dry before use. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: The following table summarizes the key physical properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₆OS[1][7] |
| Molecular Weight | 138.19 g/mol [1][8] |
| Predicted Boiling Point (at atmospheric pressure) | 248.5 ± 23.0°C to 257.1 ± 23.0°C[1] |
| Predicted Density | 1.36 ± 0.06 g/cm³[1] |
Q2: Why is vacuum distillation recommended for purifying this compound?
A2: Vacuum distillation is recommended because this compound is susceptible to thermal decomposition at its atmospheric boiling point.[3][4] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes degradation and improves the yield and purity of the final product.[3][4]
Q3: What are the ideal conditions for the vacuum distillation of this compound?
A3: Typical distillation conditions involve heating the compound to 80-120°C under a reduced pressure of 10-20 mmHg.[1] It is crucial to maintain an inert atmosphere to prevent oxidation.[1]
Q4: How can I prevent the oxidation of this compound during and after distillation?
A4: To prevent oxidation, it is essential to handle the compound under an inert atmosphere, such as nitrogen or argon, throughout the entire process.[2] This includes the distillation setup and the storage of the purified product.[2][9] Storing the final product in a tightly sealed container, in a cool, dark place, and under an inert gas will help maintain its purity over time.[2][9]
Q5: What are the common impurities found in crude this compound?
A5: Common impurities can include starting materials from the synthesis, by-products, and oxidation products such as the corresponding disulfide or carboxylic acid.[2]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon) with a gas bubbler
-
Thermometer and adapter
-
Glass wool for insulation
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the apparatus to a vacuum pump and an inert gas line.
-
-
Inerting the System:
-
Evacuate the system with the vacuum pump and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly open the system to the vacuum pump to achieve a pressure of 10-20 mmHg.
-
Once the desired vacuum is reached, begin heating the distillation flask using the heating mantle.
-
Gradually increase the temperature until the this compound begins to boil and distill over. The distillation temperature should be maintained between 80-120°C.
-
Monitor the temperature of the vapor at the distillation head.
-
Collect the purified this compound in the receiving flask.
-
-
Shutdown and Storage:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature under vacuum.
-
Slowly break the vacuum by introducing the inert gas.
-
Disconnect the receiving flask containing the purified product.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere in a cool, dark place.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting workflow for common issues in this compound distillation.
References
- 1. Buy this compound | 29199-11-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 29199-11-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Recrystallization of 2-Mercaptobenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 2-Mercaptobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound derivatives?
A1: An ideal solvent for recrystallizing this compound derivatives should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly to maximize crystal formation and yield.
-
Inertness: The solvent should not react with the this compound derivative.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Non-toxic and inexpensive: For practical and safety reasons, the solvent should be readily available, affordable, and have a low toxicity profile.
Q2: How do I choose between a single-solvent and a mixed-solvent system for recrystallization?
A2: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets all the ideal criteria cannot be found, a mixed-solvent system is a viable alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
Q3: My this compound derivative is colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
Possible Causes & Solutions
| Cause | Solution |
| Too much solvent was used. | The solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] |
| Supersaturation. | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of the pure compound.[1] |
| Inappropriate solvent. | The chosen solvent may not be suitable. Re-evaluate solvent selection by performing small-scale solubility tests. |
| Cooling too rapidly. | Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Possible Causes & Solutions
| Cause | Solution |
| Melting point of the compound is lower than the boiling point of the solvent. | The compound is melting before it crystallizes. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow it to cool slowly.[1] |
| High concentration of impurities. | Impurities can lower the melting point of the compound. If colored, consider using activated charcoal. A preliminary purification step like column chromatography might be necessary if impurities are significant.[2] |
| Solution is cooled too quickly. | Rapid cooling can favor oiling out. Ensure a slow and gradual cooling process. |
| Inappropriate solvent system. | Consider using a different solvent with a lower boiling point or a mixed-solvent system. In a mixed-solvent system, adding more of the "good" solvent before cooling can sometimes prevent oiling out.[1] |
Issue 3: Low Yield of Recrystallized Product
Possible Causes & Solutions
| Cause | Solution |
| Too much solvent was used. | A significant portion of the product remains in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1] |
| Premature crystallization during hot filtration. | Crystals may have formed on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated and perform the filtration quickly. Using a stemless funnel can also help.[3] |
| Incomplete crystallization. | Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can increase the yield. |
| Washing crystals with warm solvent. | Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing. |
Issue 4: Crystals Form Too Quickly
Possible Causes & Solutions
| Cause | Solution |
| Solution is too concentrated. | Rapid crystal formation can trap impurities. To slow down crystallization, reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[1] |
| Rapid cooling. | Avoid placing the hot flask directly into an ice bath. Allow for slow, undisturbed cooling to room temperature. |
Data Presentation: Solvent Screening for Recrystallization
Due to the wide variety of this compound derivatives, specific quantitative solubility data is not universally available. Researchers should perform solvent screening experiments to determine the optimal conditions for their specific compound. The following tables provide a template for recording and comparing experimental data.
Table 1: Single Solvent Solubility Screening
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Observations (Crystal Quality) |
| Ethanol | e.g., Low | e.g., High | e.g., Needle-like crystals |
| Acetone | e.g., High | e.g., High | e.g., Not suitable |
| Toluene | e.g., Low | e.g., Moderate | e.g., Small plates |
| Heptane | e.g., Insoluble | e.g., Low | e.g., Amorphous solid |
| Water | e.g., Insoluble | e.g., Insoluble | e.g., Not suitable |
Table 2: Mixed Solvent System Evaluation (Example: Ethanol/Water)
| Ethanol:Water Ratio (v/v) | Temperature for Complete Dissolution (°C) | Temperature of Initial Crystallization (°C) | Yield (%) | Purity (%) |
| 9:1 | e.g., 75 | e.g., 50 | e.g., 85 | e.g., 98.5 |
| 8:2 | e.g., 78 | e.g., 60 | e.g., 90 | e.g., 99.1 |
| 7:3 | e.g., 82 | e.g., 68 | e.g., 92 | e.g., 99.0 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5][6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass or drying oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble).[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).[7][8]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: Standard workflow for the recrystallization of this compound derivatives.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Storage and Handling of 2-Mercaptobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the oxidation of 2-Mercaptobenzaldehyde during storage. Below, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored (yellowish to brownish). What is the cause?
A1: Discoloration is a primary indicator of oxidation. This compound is susceptible to two main oxidation pathways, especially when exposed to air (oxygen), light, and moisture. The thiol (-SH) group can oxidize to form a disulfide (-S-S-) bond, and the aldehyde (-CHO) group can oxidize to a carboxylic acid (-COOH). These degradation products can impart a yellowish or brownish hue to the compound.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize oxidation and ensure long-term stability, this compound should be stored under a dry, inert atmosphere (such as argon or nitrogen) at a low temperature, typically between 2-8°C.[1] It is also crucial to protect the compound from light by using an amber or opaque container.
Q3: Can I store this compound in a standard freezer at -20°C?
A3: While lower temperatures generally slow down chemical degradation, the primary factors for this compound stability are the exclusion of oxygen and moisture. Storage at -20°C is acceptable and recommended, provided the container is properly sealed under a dry, inert atmosphere. Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can accelerate degradation.
Q4: Are there any recommended antioxidants or stabilizers that can be added to this compound for enhanced stability?
A4: While specific studies on antioxidants for this compound are limited, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize aldehydes against oxidation.[2][3][4][5] For thiols, radical scavengers can be effective. However, the addition of any stabilizer will alter the purity of the compound. Therefore, for high-purity applications, the most effective method of preventing oxidation is strict adherence to storage under an inert atmosphere at low temperatures. If a stabilizer is to be used, small-scale stability studies are recommended to determine its compatibility and effectiveness.
Q5: How can I confirm if my sample of this compound has degraded?
A5: Degradation can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the presence of the parent compound and its degradation products.[6][7][8][9][10] The primary oxidation products to monitor for would be the corresponding disulfide and 2-carboxybenzaldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air, light, or moisture. | - Confirm the presence of degradation products using analytical methods like GC-MS. - If purity is critical for your experiment, consider purifying the compound (e.g., by distillation or chromatography) before use. - For future storage, strictly adhere to the recommended conditions (inert atmosphere, low temperature, protection from light). |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration and potential interference from byproducts. | - Always use a fresh sample or a sample that has been stored under optimal conditions. - Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. - Re-evaluate the purity of your stored material if you observe unexpected results. |
| Precipitate Formation in Solution | Formation of less soluble oxidation products, such as the disulfide dimer. | - Analyze the precipitate to confirm its identity. - If the precipitate is an oxidation product, it indicates significant degradation of the starting material. - Ensure solvents are deoxygenated before preparing solutions to minimize oxidation in the dissolved state. |
Experimental Protocols
Protocol for Long-Term Storage under an Inert Atmosphere
This protocol describes the proper procedure for storing this compound to minimize oxidation.
Materials:
-
This compound
-
Schlenk flask or amber vial with a PTFE-lined septum cap
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing
-
Vacuum pump (optional, for Schlenk line technique)
-
Parafilm or laboratory sealing tape
Procedure:
-
Container Preparation: Ensure the storage container (Schlenk flask or vial) is clean and thoroughly dried.
-
Inerting the Container:
-
For Vials: Gently flush the vial with a slow stream of inert gas for several minutes to displace the air. Use a long needle to introduce the gas to the bottom of the vial and a shorter needle as an outlet near the top.
-
For Schlenk Flasks: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Transfer of Compound: Under a positive flow of the inert gas, quickly transfer the this compound into the prepared container. Minimize the time the compound is exposed to the atmosphere.
-
Sealing: Securely seal the container with the septum cap.
-
Final Purge: Once sealed, you can further ensure an inert headspace by carefully piercing the septum with a needle connected to the inert gas line and another needle as an outlet for a brief period.
-
Reinforce Seal: Wrap the cap and neck of the container with Parafilm for an additional barrier against atmospheric intrusion.
-
Storage: Place the sealed container in a refrigerator at 2-8°C, protected from light.
Chemical Pathways and Logical Relationships
Oxidation Pathways of this compound
The primary degradation of this compound during storage occurs via two main oxidative pathways when exposed to oxygen. The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. Concurrently, the aldehyde group can be oxidized to a carboxylic acid.
References
- 1. 29199-11-9|this compound|BLD Pharm [bldpharm.com]
- 2. specialchem.com [specialchem.com]
- 3. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 4. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Optimizing 2-Mercaptobenzaldehyde Condensations: A Technical Support Center
For researchers, scientists, and drug development professionals working with 2-Mercaptobenzaldehyde, its condensation reactions are pivotal for the synthesis of a variety of heterocyclic compounds, including valuable thiochromenes. However, the presence of the reactive thiol group introduces unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the Knoevenagel condensation of this compound?
A1: The most prevalent issues include low product yield, formation of a disulfide byproduct, and Michael addition side reactions. Low yields can often be attributed to suboptimal reaction conditions or the oxidative dimerization of the starting material. The presence of the thiol group makes this compound susceptible to oxidation, forming a disulfide that will not participate in the desired condensation reaction. Furthermore, the α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene (B1212753) compound.[1]
Q2: How can I prevent the formation of the disulfide byproduct?
A2: Preventing the oxidation of the thiol group is critical for a successful condensation reaction. This can be achieved by:
-
Degassing Solvents: Remove dissolved oxygen from your reaction solvents by bubbling an inert gas, such as nitrogen or argon, through them prior to use.[2]
-
Maintaining an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.
-
Controlling pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help minimize disulfide bond formation.[2][3]
-
Using a Reducing Agent: The addition of a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can help to keep the thiol in its reduced state. TCEP is advantageous as it is odorless, stable in aqueous solutions, and generally does not interfere with the condensation reaction.[4][5]
Q3: What are typical side reactions, and how can they be minimized?
A3: Besides disulfide formation, the two main side reactions are:
-
Michael Addition: The initial Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor for a second molecule of the active methylene compound. This can be minimized by carefully controlling the stoichiometry of the reactants and monitoring the reaction progress closely. Once the starting aldehyde is consumed, the reaction should be worked up to prevent further reactions.[1]
-
Self-Condensation of this compound: This is less common but can occur, particularly with stronger bases. Using a weak base as a catalyst is generally preferred for Knoevenagel condensations to avoid this.[6]
Q4: How can I monitor the progress of the condensation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to track the consumption of the this compound and the formation of the desired product, helping to determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Oxidation of this compound | Ensure all solvents are thoroughly degassed before use.[2] Run the reaction under an inert atmosphere (Nitrogen or Argon). Consider adding a small amount of a reducing agent like TCEP.[4] |
| Inactive Catalyst | Use a fresh or recently purified catalyst. Ensure the catalyst is appropriate for the Knoevenagel condensation (weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) acetate (B1210297) are common).[6] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. Gentle heating may be required. Screen different solvents. While alcohols are common, aprotic polar solvents like DMF or DMSO can sometimes improve yields.[7] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[8] Consider using a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture. |
| Impure Reactants | Ensure the this compound and the active methylene compound are of high purity. Impurities can inhibit the catalyst or lead to side reactions. |
Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Michael Addition Side Reaction | Use a stoichiometric amount or only a slight excess of the active methylene compound. Monitor the reaction by TLC and stop it once the this compound is consumed.[1] Lowering the reaction temperature may also disfavor the Michael addition. |
| Disulfide Formation | Implement the strategies outlined in FAQ Q2: use degassed solvents, an inert atmosphere, control pH, and consider a reducing agent.[2][3][4] |
| Self-Condensation of Aldehyde | Use a weaker base as the catalyst. Strong bases are more likely to promote self-condensation.[6] |
Data Presentation
The following tables summarize reaction conditions for condensations involving this compound and related benzaldehydes to provide a comparative overview.
Table 1: Tandem Michael-Knoevenagel Reaction of this compound [9]
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (major:minor) |
| 9-epi-aminoquinine thiourea (B124793) (5) | CH₂Cl₂ | 0.5 | 94 | 70:30 |
Reaction Conditions: this compound (0.2 mmol) and diethyl 2-benzylidenemalonate (0.24 mmol) at room temperature.
Table 2: Knoevenagel Condensation of Various Aldehydes with Malononitrile [10][11]
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 15 min | 92 ± 2 |
| 4-Hydroxybenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 12 min | 95 ± 1 |
| 4-Chlorobenzaldehyde | Alum | H₂O | Room Temp | - | 90 |
| 2-Nitrobenzaldehyde | Alum | H₂O | Room Temp | - | 94 |
Table 3: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate [12][13]
| Catalyst | Promoter/Solvent | Temperature (°C) | Time | Yield (%) |
| Cu–Mg–Al LDH | Ethanol | 80 | - | 95 |
| DABCO | [HyEtPy]Cl–H₂O | Room Temp | 120 min | 95 |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with Malononitrile
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Malononitrile
-
Weak base catalyst (e.g., piperidine or ammonium acetate)
-
Degassed solvent (e.g., ethanol, isopropanol, or DMF)
-
Reducing agent (optional, e.g., TCEP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) to the degassed solvent.
-
If using, add the reducing agent (e.g., TCEP, 0.05-0.1 eq).
-
Begin purging the flask with an inert gas.
-
Add a catalytic amount of the weak base (e.g., 0.1 eq of piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with cold solvent.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The residue can then be purified.
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Flash Column Chromatography: If recrystallization is ineffective, the product can be purified by flash column chromatography on silica (B1680970) gel. A common eluent system is a gradient of ethyl acetate in hexanes.[9]
Protocol 2: Tandem Michael-Knoevenagel Reaction for Thiochromane Synthesis[9]
Materials:
-
This compound
-
Diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of this compound (0.2 mmol) and diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired thiochromane product.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 4. TCEP - Wikipedia [en.wikipedia.org]
- 5. ubpbio.com [ubpbio.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in thiochromane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in thiochromane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to thiochromanes?
A1: Thiochromanes are typically synthesized through several key pathways. One common method involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids to form thiochroman-4-ones, which are then reduced to thiochromanes.[1][2] Another approach is the direct cyclization of thiophenols with suitable three-carbon synthons, such as α,β-unsaturated acids or aldehydes.[3][4] Additionally, methods like the intramolecular Heck reaction and [3+3] annulation of aminocyclopropanes with thiophenols have been developed for the synthesis of thiochromane derivatives.[5]
Q2: My thiochromane synthesis is resulting in a very low yield. What are the first things I should check?
A2: When experiencing low yields, it is crucial to first verify the quality and purity of your starting materials, particularly the thiophenol, as it can be susceptible to oxidation. Ensure that all reagents are appropriately purified and dried, and that solvents are anhydrous, as moisture can interfere with many of the reaction types. It is also important to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of sulfur-containing compounds.
Q3: How can I effectively monitor the progress of my thiochromane synthesis?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[6][7] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product.[8] Choosing an appropriate solvent system that provides good separation of the starting materials and the product is key for accurate monitoring.[7] For more detailed analysis, techniques like GC-MS and NMR spectroscopy can be employed to identify intermediates and byproducts.
Q4: I am having difficulty purifying my thiochromane product. What are some common issues and solutions?
A4: Purification of thiochromanes, often done by silica (B1680970) gel column chromatography, can present challenges. Thiochromanes can sometimes streak on the column due to interactions with the silica. To mitigate this, you can try using a less polar solvent system or deactivating the silica gel with a small amount of a basic modifier like triethylamine. If the product is unstable on silica, consider using a different stationary phase, such as alumina. Recrystallization can also be an effective purification method if a suitable solvent is found.[9]
Troubleshooting Guides for Low Yield
This section addresses specific issues that may be encountered during thiochromane synthesis.
Problem 1: Low yield in the synthesis of thiochroman-4-one (B147511) via Friedel-Crafts acylation.
| Potential Cause | Suggested Solution |
| Inefficient Cyclization | The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is commonly used, but the temperature needs to be optimized. If the reaction is sluggish, a stronger acid like sulfuric acid might be necessary, but be cautious of potential side reactions like sulfonation. |
| Decomposition of Starting Material | Electron-rich aromatic rings can be sensitive to strong acids. Ensure the reaction temperature is controlled and consider using a milder Lewis acid catalyst. |
| Side Reactions | Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the formation of the desired product. |
Problem 2: Incomplete reduction of thiochroman-4-one to thiochromane.
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under appropriate anhydrous conditions. |
| Insufficient Stoichiometry | Use a sufficient excess of the reducing agent to ensure complete conversion of the ketone. |
| Reaction Conditions | The choice of solvent and temperature can significantly impact the reduction. For example, NaBH₄ reductions are often carried out in alcoholic solvents, while LiAlH₄ requires an anhydrous ether. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of thiochromones, which are common precursors to thiochromanes. This data can provide a useful reference for optimizing your own synthesis.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-(4-Methoxyphenylthio)propanoic acid | PPA, 100 °C, 2h | 6-Methoxythiochromen-4-one | 81 | [1][4] |
| 3-(Phenylthio)propanoic acid | PPA, 100 °C, 2h | Thiochromen-4-one | 75 | [1][4] |
| 3-(4-Methylphenylthio)propanoic acid | PPA, 100 °C, 2h | 6-Methylthiochromen-4-one | 72 | [1][4] |
| 3-(4-Chlorophenylthio)propanoic acid | PPA, 100 °C, 2h | 6-Chlorothiochromen-4-one | 60 | [1][4] |
| 3-(4-Bromophenylthio)propanoic acid | PPA, 100 °C, 2h | 6-Bromothiochromen-4-one | 58 | [1][4] |
| 3-(4-(Trifluoromethyl)phenylthio)propanoic acid | PPA, 100 °C, 2h | 6-(Trifluoromethyl)thiochromen-4-one | 56 | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Thiochroman-4-one from 3-(Phenylthio)propanoic Acid
This protocol is adapted from the one-pot synthesis of thiochromones.[1][4]
-
To a round-bottom flask, add 3-(phenylthio)propanoic acid (1.0 mmol).
-
Add polyphosphoric acid (PPA) (0.5 mL) to the flask.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add ice-water to the reaction mixture to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Thiochroman-4-one to Thiochromane
This is a general procedure for the reduction of a ketone to an alkane.
-
Dissolve thiochroman-4-one (1.0 mmol) in a suitable solvent (e.g., ethanol (B145695) for NaBH₄ or anhydrous THF for LiAlH₄) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 mmol) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thiochromane by column chromatography if necessary.
Visualizations
Experimental Workflow: Thiochromane Synthesis via Thiochroman-4-one
Caption: A two-step synthesis of thiochromane from 3-(arylthio)propanoic acid.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields in thiochromane synthesis.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Removal of impurities from 2-Mercaptobenzaldehyde reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products from 2-Mercaptobenzaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The primary impurities are typically the unreacted this compound and its corresponding disulfide dimer. The thiol group (-SH) is highly susceptible to oxidation, leading to the formation of a disulfide (S-S) bond between two molecules.[1][2] Depending on the reaction conditions, side-products from Michael additions or aldol (B89426) reactions may also be present.[3]
Q2: How can I selectively remove unreacted this compound from my reaction mixture?
A2: A highly effective method for removing unreacted aldehydes is an aqueous wash with a sodium bisulfite (NaHSO₃) solution.[4] The bisulfite adds to the aldehyde to form a water-soluble adduct, which is then easily separated from the organic layer containing your desired product. This method is generally mild and selective for the aldehyde functional group.
Q3: The main impurity in my reaction is the disulfide dimer. What is the best way to remove it?
A3: The disulfide dimer is generally less polar than the parent thiol. Flash column chromatography is the most common and effective method for separating the desired thiol-containing product from its disulfide dimer.[5][6] A carefully selected solvent system will allow for the distinct elution of the two compounds. In some cases, reduction of the crude mixture with a mild reducing agent like dithiothreitol (B142953) (DTT) can convert the disulfide back to the thiol, simplifying purification if the desired product is the thiol.[2]
Q4: My purified product is unstable and appears to decompose or change color. How can I prevent this?
A4: The thiol group in this compound and its derivatives is prone to oxidation. To prevent degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[7] Solvents should be degassed to remove dissolved oxygen. Storing the purified product at low temperatures and under an inert atmosphere can significantly improve its shelf-life.
Troubleshooting Guide for Impurity Removal
| Issue | Potential Cause | Suggested Action |
| Low Yield After Purification | Product Loss During Work-up: The desired product may have some water solubility, leading to loss during aqueous extraction steps. | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.[4] |
| Decomposition on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. | Consider using deactivated silica gel (treated with a base like triethylamine) or switching to a different stationary phase like alumina. | |
| Persistent Impurity in Final Product | Co-elution During Chromatography: The impurity may have a similar polarity (Rf value) to the desired product, making separation by standard column chromatography difficult. | Optimize the solvent system for column chromatography. Try a different solvent mixture or use a gradient elution. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.[7] |
| Incomplete Reaction: The impurity may be unreacted starting material. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, extend the reaction time or adjust stoichiometry.[7] | |
| Formation of Emulsion During Extraction | High Concentration of Polar Species: The presence of both polar and non-polar compounds can lead to the formation of a stable emulsion between the organic and aqueous layers. | To break an emulsion, try adding brine (saturated NaCl solution), gently swirling, or passing the mixture through a pad of Celite or glass wool.[4] |
Data Presentation
The following table presents hypothetical data from the purification of a target compound "X" derived from a this compound reaction, illustrating the efficacy of different purification techniques.
Table 1: Comparison of Purification Methods for Compound X
| Purification Method | Purity of Crude Mixture (%) | Purity After Purification (%) | Final Yield (%) |
| Flash Column Chromatography | 75 | >98 | 85 |
| Recrystallization | 75 | 95 | 70 |
| Preparative TLC | 75 | >99 | 60 |
| Acid-Base Extraction | 75 | 85 | 90 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying a reaction product from its disulfide impurity.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb the mixture onto a small amount of silica gel by concentrating the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). Pack the column evenly to avoid cracks.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system. It is often best to start with a less polar solvent system and gradually increase the polarity (gradient elution). The less polar disulfide dimer should elute before the more polar thiol-containing product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of Unreacted this compound via Sodium Bisulfite Wash
This protocol is designed to selectively remove an unreacted aldehyde from the reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes.
-
Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer. Drain and discard the aqueous layer.
-
Repeat (Optional): If a significant amount of aldehyde is present, repeat the extraction with a fresh portion of the sodium bisulfite solution.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble species.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the product, now free of the aldehyde impurity.[4]
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound reaction products.
Caption: Troubleshooting workflow for impurity removal.
References
Technical Support Center: Stability of 2-Mercaptobenzaldehyde in Different Solvents
Welcome to the technical support center for 2-Mercaptobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is a bifunctional molecule containing both a thiol (-SH) and an aldehyde (-CHO) group, each susceptible to degradation. The primary stability concerns are:
-
Oxidation of the thiol group: The thiol group is readily oxidized, especially in the presence of atmospheric oxygen, light, or basic conditions, to form a disulfide dimer (2,2'-diformyldiphenyl disulfide).
-
Oxidation of the aldehyde group: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-mercaptobenzoic acid).
-
Reactions with solvents: The aldehyde group can react with protic solvents, particularly alcohols, to form hemiacetals and acetals. This reaction is often catalyzed by acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C). It should be protected from light and moisture.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be indicated by a change in physical appearance, such as discoloration (yellowing). The most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the parent compound and its degradation products.
Q4: In which solvents is this compound expected to be most and least stable?
A4:
-
Most Stable: In aprotic, non-polar, or less polar solvents under an inert atmosphere (e.g., toluene, hexane, diethyl ether). These solvents are less likely to participate in degradation reactions.
-
Least Stable: In protic solvents (e.g., alcohols like methanol (B129727) and ethanol) due to the potential for hemiacetal and acetal (B89532) formation. Stability is also compromised in basic aqueous solutions or in the presence of oxidizing agents. Chlorinated solvents may also pose a risk of reaction with the aldehyde group.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound stock solution. | - Verify the purity of your this compound using HPLC or GC-MS before use.- Prepare fresh solutions of this compound for each experiment, especially for sensitive reactions.- Ensure proper storage of the stock solution (refrigerated, under inert gas, protected from light). |
| Solution of this compound changes color (e.g., turns yellow) over time. | Oxidation of the thiol group to form a disulfide dimer. | - This indicates degradation. It is advisable to use a fresh, pure sample for quantitative or sensitive applications.- To minimize this, deoxygenate solvents before use and handle solutions under an inert atmosphere. |
| Poor solubility in a chosen solvent. | This compound has limited solubility in highly polar solvents like water (0.69 g/L at 25°C).[1] It is more soluble in many organic solvents. | - Refer to the solubility data table below. - Consider using a co-solvent system. - Gentle warming and sonication may aid dissolution, but be mindful of potential thermal degradation. |
| Formation of unexpected adducts when using alcohol-based solvents. | Reaction of the aldehyde group with the alcohol solvent to form hemiacetals or acetals. | - Avoid using alcohol-based solvents if the aldehyde functionality is critical for your reaction. - If an alcohol solvent is necessary, consider protecting the aldehyde group prior to the reaction. - Conduct reactions at lower temperatures to minimize the rate of adduct formation. |
Data Presentation
Table 1: Inferred Stability and Compatibility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Inferred Stability | Potential Degradation Pathways |
| Aprotic Non-Polar | Toluene, Hexane | High | Minimal; slow oxidation if exposed to air/light. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Slow oxidation. Peroxide formation in aged ethers can accelerate degradation. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Potential for reaction with the aldehyde group.[2][3][4] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Increased risk of oxidation compared to non-polar solvents. |
| Protic Polar (Alcohols) | Methanol, Ethanol | Low to Moderate | Hemiacetal and acetal formation.[5] |
| Protic Polar (Aqueous) | Water, Buffers | Low | Limited solubility. pH-dependent degradation; oxidation is faster at higher pH. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in an Organic Solvent
Objective: To determine the stability of this compound in a selected organic solvent over time under specific storage conditions.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flasks
-
HPLC or GC-MS system
-
Storage vials with airtight caps
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
To minimize initial degradation, the solvent should be deoxygenated by bubbling with an inert gas for 15-20 minutes prior to use.
-
All solution preparation should be conducted under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
-
Sample Storage:
-
Aliquot the stock solution into several vials, ensuring minimal headspace.
-
Seal the vials tightly.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time Points for Analysis:
-
Analyze an aliquot immediately after preparation (T=0).
-
Analyze aliquots at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection or GC-MS.
-
The method should be able to separate this compound from its potential degradation products (e.g., the disulfide dimer and the corresponding carboxylic acid).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Titrimetric Method for Thiol and Disulfide Quantification
Objective: To quantify the amount of thiol (this compound) and its disulfide degradation product.
Principle: This method involves titrating the thiol with iodine. The disulfide can be quantified by first reducing it to the thiol with zinc and acetic acid, followed by titration.
Procedure for Thiol (this compound) Quantification:
-
Dissolve a known amount of the sample in an alcohol (e.g., ethanol).
-
Add a small amount of pyridine.
-
Titrate with a standardized solution of iodine in alcohol until the first appearance of the persistent iodine color.
-
The amount of thiol is calculated based on the stoichiometry of the reaction: 2 RSH + I₂ → RSSR + 2 HI.
Procedure for Disulfide Quantification:
-
To a sample containing the disulfide, add zinc dust and acetic acid to reduce the disulfide to the thiol.
-
After the reduction is complete, titrate the resulting thiol with a standardized iodine solution as described above.
-
The amount of disulfide is calculated from the amount of thiol produced.
This protocol is adapted from a method for thiophenol and diphenyl disulfide.[6]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient 2-Mercaptobenzaldehyde Synthesis via Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Mercaptobenzaldehyde using phase transfer catalysis (PTC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using phase transfer catalysis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Phase Transfer Catalyst (PTC): The chosen catalyst may not be effective for the specific reactants. 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Stirring/Agitation: Insufficient mixing leads to a small interfacial area, limiting the reaction. 4. Deactivation of Catalyst: The catalyst may be degrading under the reaction conditions. 5. Incorrect pH of the Aqueous Phase: The nucleophilicity of the mercaptide can be affected by pH. | 1. Catalyst Screening: Test different quaternary ammonium (B1175870) salts like Tetrabutylammonium (B224687) Bromide (TBAB) or Tetrabutylammonium Chloride (TBAC), which are known to be effective.[1] Consider phosphonium (B103445) salts for higher temperature reactions. 2. Increase Temperature: Gradually increase the reaction temperature within the optimal range of 40-90°C.[1] 3. Optimize Agitation: Ensure vigorous stirring to create a large surface area between the aqueous and organic phases.[2][3] 4. Use a More Stable Catalyst: If catalyst degradation is suspected, consider a more robust catalyst or ensure the reaction conditions are not too harsh. 5. Adjust pH: Ensure the aqueous phase is sufficiently basic to maintain the mercaptide in its anionic form. |
| Formation of a Stable Emulsion | 1. High Catalyst Concentration: Excess catalyst can act as a surfactant. 2. Intense Agitation: Very high shear forces can lead to stable emulsions. 3. Unfavorable Solvent Choice: Some organic solvents have partial miscibility with water. | 1. Reduce Catalyst Concentration: Use the catalyst in the range of 1-5 mol%. 2. Moderate Agitation: Reduce the stirring speed to a level that ensures good mixing without causing a persistent emulsion. 3. Solvent Selection: Use a non-polar organic solvent like toluene (B28343) or hexane. If an emulsion forms, adding a small amount of a different solvent or a saturated brine solution can help break it. |
| Difficult Product Isolation | 1. Emulsion Formation: As mentioned above, this can make phase separation challenging. 2. Catalyst Remaining in the Organic Phase: The lipophilic nature of the PTC can make its removal from the product difficult. | 1. Break the Emulsion: Add a saturated salt solution (brine) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during washing can also help. 2. Catalyst Removal: Wash the organic phase with water or brine multiple times. Alternatively, passing the organic phase through a plug of silica (B1680970) gel can help remove the catalyst. |
| Side Product Formation | 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or unwanted side reactions. 2. Presence of Oxygen: The mercaptan product can be oxidized. 3. Reaction of the Aldehyde Group: The aldehyde functionality may undergo undesired reactions under the basic conditions. | 1. Control Temperature: Maintain the reaction temperature within the recommended range (40-90°C).[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Protecting Groups: If aldehyde side reactions are significant, consider protecting the aldehyde group before the PTC reaction and deprotecting it afterward. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst in the synthesis of this compound?
A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, the mercaptide salt is typically soluble in the aqueous phase, while the 2-chlorobenzaldehyde (B119727) is soluble in the organic phase. The PTC, usually a quaternary ammonium salt, forms an ion pair with the mercaptide anion. This ion pair is soluble in the organic phase, allowing the mercaptide to react with the 2-chlorobenzaldehyde.[2][4]
Q2: Which phase transfer catalysts are most effective for this synthesis?
Tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) are preferred and have been found to work well for the synthesis of mercaptobenzaldehydes.[1] Other catalysts that can be used include tetrabutylphosphonium (B1682233) bromide and methyltricaprylyl ammonium chloride.[1]
Q3: What are the optimal reaction conditions for the synthesis of this compound using PTC?
The preferred reaction temperature is between 40°C and 90°C.[1] The reaction is typically carried out using a water-immiscible organic solvent such as toluene. The amount of phase transfer catalyst is usually in the range of 0.1 to 5 mole % based on the substituted benzaldehyde.[5]
Q4: How can I minimize the formation of emulsions during the workup?
To prevent emulsion formation, use a moderate stirring speed during the reaction. If an emulsion does form, you can try adding a saturated solution of sodium chloride (brine) to the separatory funnel and gently inverting it several times. Adding a small amount of a different organic solvent can also help to break the emulsion.
Q5: What is a typical yield for the synthesis of a mercaptobenzaldehyde using this method?
Yields can be quite high. For a similar synthesis of p-methylthio benzaldehyde, a yield of 84.5% has been reported.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of mercaptobenzaldehydes via phase transfer catalysis.[1]
Materials:
-
2-chlorobenzaldehyde
-
Sodium hydrosulfide (B80085) (NaSH) or generation of the mercaptide in situ
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Sodium hydroxide (B78521) (if starting from H₂S)
-
Hydrochloric acid (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium hydrosulfide in water. Alternatively, prepare the sodium mercaptide solution in situ by bubbling hydrogen sulfide (B99878) gas through a solution of sodium hydroxide in water.
-
Add Catalyst and Organic Phase: To the aqueous solution, add the phase transfer catalyst, tetrabutylammonium bromide (1-5 mol% relative to 2-chlorobenzaldehyde), and toluene.
-
Heat the Mixture: Heat the two-phase mixture to a temperature between 60°C and 70°C with vigorous stirring.
-
Add the Substrate: Slowly add 2-chlorobenzaldehyde dissolved in a small amount of toluene to the heated mixture over a period of 20-30 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 65-70°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes representative reaction parameters for the synthesis of a substituted mercaptobenzaldehyde using phase transfer catalysis, based on a documented example.[1]
| Parameter | Value |
| Substrate | p-chlorobenzaldehyde (PCBAL) |
| Reagent | Methyl Mercaptan (CH₃SH) / NaOH |
| Catalyst | Tetrabutylammonium Bromide (Bu₄NBr) |
| Catalyst Loading | 5 mol % |
| Solvent | Toluene |
| Temperature | 65-70°C |
| Reaction Time | 2.5 hours |
| Yield | 84.5% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of phase transfer catalysis in the synthesis.
References
- 1. EP1150949B1 - Synthesis of mercapto-benzaldehydes - Google Patents [patents.google.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. EP1150949A1 - Synthesis of mercapto-benzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Scale-Up of 2-Mercaptobenzaldehyde Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Mercaptobenzaldehyde. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The two most prevalent synthesis routes for this compound with potential for scale-up are:
-
Nucleophilic Aromatic Substitution (SNA_r_): This route typically involves the reaction of 2-chlorobenzaldehyde (B119727) with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH).
-
Reduction of Thiosalicylic Acid: This method involves the reduction of the carboxylic acid group of thiosalicylic acid to an aldehyde.
Q2: What is the primary and most common byproduct in this compound synthesis?
A2: The most frequently encountered byproduct is the disulfide, 2,2'-dithiobis(benzaldehyde) . This is formed by the oxidation of the thiol group in this compound. This oxidation can be promoted by the presence of air (oxygen), heat, or certain metal impurities.
Q3: What are the key safety concerns when scaling up the production of this compound?
A3: Key safety considerations include:
-
Exothermic Reactions: The nucleophilic aromatic substitution reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Handling of Reagents: Reagents such as sodium hydrosulfide are corrosive and can release toxic hydrogen sulfide (B99878) gas upon contact with acids. Thiosalicylic acid and this compound themselves can be irritating.
-
Solvent Handling: The use of flammable organic solvents requires appropriate storage, handling, and ventilation to prevent fires and exposure.
-
Pressure Build-up: In a closed system, gas evolution could lead to a build-up of pressure. Proper venting and pressure relief systems are necessary.
Q4: How does the physical state of the reagents and product affect the scale-up process?
A4: The physical properties of the materials are critical for process design. This compound is a liquid at room temperature, which can simplify transfer and handling. However, starting materials like thiosalicylic acid are solids, requiring efficient dissolution and mixing in the reactor. The potential for precipitation of intermediates or byproducts must also be considered, as this can affect stirring and heat transfer.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a scaled-up process.
Issue 1: Low Yield of this compound
Question: My scaled-up reaction is resulting in a significantly lower yield of this compound compared to my lab-scale experiments. What are the potential causes and how can I improve the yield?
Answer: Low yields during scale-up can be attributed to several factors. The following troubleshooting guide will help you identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Detailed Solutions:
-
Incomplete Reaction:
-
Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirrer design and speed are adequate for the vessel size and viscosity of the reaction mixture.
-
Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. If the reaction is endothermic, ensure the heating system can maintain the optimal temperature throughout the reactor.
-
Reagent Purity: The purity of starting materials can have a more significant impact at scale. Verify the purity of 2-chlorobenzaldehyde, thiosalicylic acid, and other reagents.
-
-
Byproduct Formation:
-
Disulfide Formation: The primary byproduct, 2,2'-dithiobis(benzaldehyde), forms from the oxidation of the desired product. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Other Side Reactions: Depending on the route, other side reactions may occur. For the SNA_r_ route, ensure the quality of the sodium hydrosulfide to avoid impurities that could lead to other byproducts.
-
-
Product Loss During Workup:
-
Extractions: Ensure efficient phase separation during aqueous workup. Emulsions can form in larger volumes, trapping the product. Consider using a different solvent or adjusting the pH to break emulsions.
-
Purification: During distillation or chromatography at a larger scale, product losses can be more significant. Optimize purification parameters to maximize recovery.
-
Issue 2: Difficulty in Removing the Disulfide Byproduct
Question: My final product is contaminated with the disulfide byproduct, and I'm having trouble removing it at a larger scale. What are my options?
Answer: Removing the disulfide byproduct is a common challenge. Here are several strategies that can be employed at scale.
Troubleshooting Workflow for Disulfide Removal
Caption: Troubleshooting workflow for removing disulfide byproduct.
Detailed Solutions:
-
Reductive Workup: Before final purification, the crude product can be treated with a mild reducing agent. This will convert the disulfide back to the desired this compound.
-
Fractional Distillation: this compound has a lower boiling point than its disulfide dimer. Careful fractional distillation under reduced pressure can effectively separate the two compounds.
-
Alkaline Wash: The thiol group of this compound is acidic and will be deprotonated by a base like sodium hydroxide (B78521) to form a water-soluble thiolate. The disulfide, lacking this acidic proton, will remain in the organic phase. Subsequent acidification of the aqueous phase will regenerate the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Key Byproduct
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₆OS | 138.19 | ~248-257 (predicted)[1] |
| 2,2'-Dithiobis(benzaldehyde) | C₁₄H₁₀O₂S₂ | 274.36 | >300 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Experimental Workflow for SNA_r_ Synthesis
Caption: General experimental workflow for the SNA_r_ synthesis of this compound.
Methodology:
-
Reactor Setup: Charge a suitably sized reactor with a polar aprotic solvent (e.g., DMF, NMP) and sodium hydrosulfide (1.1 - 1.5 equivalents). Purge the reactor with an inert gas (nitrogen or argon).
-
Reagent Addition: Slowly add 2-chlorobenzaldehyde (1 equivalent) to the stirred solution. The addition should be controlled to maintain the reaction temperature within a safe range, especially during scale-up, due to the exothermic nature of the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Separate the organic and aqueous layers. The organic layer can be washed with a dilute base (e.g., 1M NaOH) to extract the product into the aqueous phase as its thiolate salt.
-
Purification: Separate the aqueous layer and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Reduction of Thiosalicylic Acid
This protocol provides a general procedure for the reduction of thiosalicylic acid.
Experimental Workflow for Thiosalicylic Acid Reduction
Caption: General experimental workflow for the reduction of thiosalicylic acid.
Methodology:
-
Reactor Setup: In a reactor under an inert atmosphere, suspend thiosalicylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF).
-
Reducing Agent Addition: Cool the suspension and slowly add a suitable reducing agent (e.g., a borane (B79455) complex or a metal hydride). The choice of reducing agent is critical to avoid over-reduction to the corresponding alcohol.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction time will depend on the specific reducing agent and scale. Monitor the reaction for the disappearance of the starting material.
-
Workup: Carefully quench the reaction with an appropriate quenching agent (e.g., water or a dilute acid). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
References
Validation & Comparative
A Comparative Guide to 2-Mercaptobenzaldehyde and 2-Hydroxybenzaldehyde in Condensation Reactions
For researchers, scientists, and drug development professionals, the choice between 2-mercaptobenzaldehyde and 2-hydroxybenzaldehyde in condensation reactions is pivotal, dictating the accessible molecular scaffolds and overall synthetic strategy. While both aromatic aldehydes share a common benzaldehyde (B42025) core, the ortho-substituted thiol and hydroxyl groups impart distinct reactivity profiles, leading to divergent reaction pathways and unique heterocyclic products.
This guide provides an objective comparison of the performance of this compound and 2-hydroxybenzaldehyde in key condensation reactions, supported by experimental data and detailed protocols. The inherent nucleophilicity of the thiol group in this compound facilitates tandem reactions, such as the Michael-Knoevenagel condensation, offering a streamlined route to sulfur-containing heterocycles like thiochromanes. In contrast, the hydroxyl group in 2-hydroxybenzaldehyde (salicylaldehyde) typically participates in cyclization following an initial condensation, leading to the formation of oxygen-containing heterocycles such as benzoxazines and coumarins.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from representative condensation reactions for each aldehyde, highlighting key performance indicators such as reaction time and yield.
Table 1: Tandem Michael-Knoevenagel Reaction with this compound
| Entry | Reactant 2 | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl 2-benzylidenemalonate | 9-epi-aminoquinine thiourea (B124793) (5) | CH₂Cl₂ | 0.5 | 94 |
Data sourced from a representative organocatalytic enantioselective tandem Michael-Knoevenagel reaction.[1]
Table 2: Condensation Reactions with 2-Hydroxybenzaldehyde (Salicylaldehyde)
| Reaction Type | Reactant 2 | Catalyst/Conditions | Solvent | Time (h) | Yield (%) |
| Benzoxazine Synthesis | Primary Amine, Paraformaldehyde | Stepwise: 1) Amine, 60°C; 2) NaBH₄; 3) Paraformaldehyde, 65-70°C | Ethanol (B145695), Chloroform (B151607) | 4-8 (step 1) | 90 (overall) |
| Knoevenagel Condensation | Malononitrile | Sodium Bicarbonate (aq) | Water | 1.5 | High |
| Claisen-Schmidt Condensation | Acetone | 10% NaOH | Ethanol | 0.33 | High |
Data compiled from various sources detailing common condensation reactions of 2-hydroxybenzaldehyde.[2][3][4][5]
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to enable replication and further investigation.
Protocol 1: Organocatalytic Tandem Michael-Knoevenagel Reaction of this compound
This protocol describes the synthesis of enantioenriched tetrasubstituted thiochromanes.[1]
Materials:
-
This compound
-
Diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (0.2 mmol) and diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired thiochromane product.
Protocol 2: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines from 2-Hydroxybenzaldehyde
This three-step protocol outlines the synthesis of benzoxazines from 2-hydroxybenzaldehyde and a primary amine.[2]
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Primary amine (e.g., methylamine, benzylamine, aniline)
-
Ethanol (EtOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Paraformaldehyde
-
Chloroform (CHCl₃) or Toluene (B28343)
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of the Imine
-
Add 2-hydroxybenzaldehyde (40 mmol) slowly to a solution of the primary amine (40 mmol) in ethanol (50 mL).
-
Stir the mixture at 60°C for 4–8 hours.
-
-
Step 2: Reduction of the Imine to 2-Hydroxybenzylamine
-
Cool the resulting solution from Step 1 to room temperature.
-
Add sodium borohydride (40 mmol) in small portions.
-
Stir the mixture for 2–4 hours at room temperature.
-
Add water (100 mL) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the 2-hydroxybenzylamine.
-
-
Step 3: Synthesis of the Benzoxazine
-
Dissolve the 2-hydroxybenzylamine (30 mmol) and paraformaldehyde (32 mmol) in chloroform or toluene (50 mL).
-
Reflux the mixture with stirring for 4–8 hours.
-
Cool the solution and evaporate the solvent under reduced pressure to yield the crude benzoxazine.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
-
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the distinct condensation reaction pathways of this compound and 2-hydroxybenzaldehyde.
Caption: Tandem Michael-Knoevenagel reaction of this compound.
Caption: Stepwise synthesis of benzoxazines from 2-hydroxybenzaldehyde.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structures and reactions of condensation products of benzaldehyde and acetoacetic ester | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Substituted Mercaptobenzaldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules like substituted mercaptobenzaldehydes is paramount for the rational design of synthetic routes and the development of novel therapeutics. The interplay between the aldehyde and thiol functionalities, modulated by the electronic nature of substituents on the aromatic ring, dictates the molecule's behavior in chemical transformations. This guide provides an objective comparison of the reactivity of substituted mercaptobenzaldehydes, supported by established principles of physical organic chemistry and representative experimental data.
The reactivity of a substituted mercaptobenzaldehyde is primarily governed by the electronic effects of the substituent on two key reactive centers: the electrophilic carbonyl carbon of the aldehyde group and the nucleophilic sulfur atom of the thiol group. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—influences the electron density at these centers through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the aromatic ring. This, in turn, increases the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophiles. Conversely, EWGs increase the acidity of the thiol proton, leading to a more stable and less nucleophilic thiolate anion.
-
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the ring. This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles. In contrast, EDGs decrease the acidity of the thiol, resulting in a more reactive (more nucleophilic) thiolate anion.
These substituent effects can be quantitatively correlated with reaction rates using the Hammett equation, which provides a framework for predicting reactivity trends.[1]
Comparative Reactivity in the Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition reaction to the carbonyl group, serves as an excellent model for comparing the reactivity of the aldehyde functionality in substituted mercaptobenzaldehydes.[2] In this reaction, a more electrophilic aldehyde will react faster. The expected trend in reactivity for 2-mercaptobenzaldehydes with substituents at the 4-position is directly related to the electron-withdrawing or -donating ability of the substituent.
| Substituent (at 4-position) | Substituent Type | Expected Relative Rate of Knoevenagel Condensation |
| -NO₂ | Strong EWG | Highest |
| -Cl | Weak EWG | High |
| -H | Neutral | Moderate (Reference) |
| -CH₃ | Weak EDG | Low |
| -OCH₃ | Strong EDG | Lowest |
Note: This table is illustrative and based on the general principles of electronic effects on the electrophilicity of the benzaldehyde (B42025) carbonyl group. Actual reaction rates may vary depending on specific reaction conditions.
Experimental Protocols
General Synthesis of Substituted 2-Mercaptobenzaldehydes
The synthesis of substituted mercaptobenzaldehydes can be achieved through various methods. One common approach involves the ortho-lithiation of a protected substituted benzaldehyde followed by quenching with a sulfur source.
Materials:
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Protecting group (e.g., ethylene (B1197577) glycol)
-
n-Butyllithium (n-BuLi)
-
Elemental sulfur (S₈)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Protection of the Aldehyde: The substituted benzaldehyde is first protected as an acetal (B89532) (e.g., a 1,3-dioxolane) by reacting it with ethylene glycol in the presence of an acid catalyst.
-
Ortho-lithiation: The protected benzaldehyde is dissolved in an anhydrous etheral solvent (THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium is then added dropwise to effect deprotonation at the position ortho to the acetal group.
-
Sulfur Quench: Elemental sulfur is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Deprotection and Workup: The reaction is quenched with water, and the acetal protecting group is removed by acidic hydrolysis (e.g., with aqueous HCl). The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or crystallization.
Tandem Michael-Knoevenagel Reaction of 2-Mercaptobenzaldehyde
This protocol describes the synthesis of a thiochromane derivative from this compound and diethyl 2-benzylidenemalonate, which involves an initial Michael addition of the thiol followed by an intramolecular Knoevenagel condensation.[3]
Materials:
-
This compound
-
Diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea (B124793) catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (0.2 mmol) and diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired thiochromane product.[3]
-
Analyze the product using ¹H NMR to determine the diastereomeric ratio and by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.[3]
Visualizations
Caption: Electronic effects of substituents on this compound reactivity.
Caption: General experimental workflow for the Knoevenagel condensation.
Relevance to Signaling Pathways
While substituted mercaptobenzaldehydes are primarily utilized as versatile synthetic intermediates, the sulfur-containing heterocyclic scaffolds derived from them, such as thiochromanes and benzothiazoles, are known to possess a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[4] The mechanism of action for many of these derivatives involves the inhibition of specific enzymes or the modulation of signaling pathways. For instance, some 2-mercaptobenzothiazole (B37678) derivatives have been identified as inhibitors of enzymes like monoamine oxidase and c-Jun N-terminal kinases.[4]
Although direct evidence for the involvement of mercaptobenzaldehydes themselves in cellular signaling is limited, their ability to readily react with biological nucleophiles, such as cysteine residues in proteins, suggests a potential for interaction with biological systems. The reactivity of the aldehyde group, modulated by ring substituents, would be a critical determinant of such interactions. Further research is warranted to explore the direct biological effects of this class of compounds and their potential to modulate signaling pathways.
References
Validating the Structure of 2-Mercaptobenzaldehyde Derivatives: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate structural elucidation of newly synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation of 2-Mercaptobenzaldehyde derivatives, a class of compounds with significant interest in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structure.[1] By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR offers a high degree of confidence in structural assignments. This guide will delve into the application of ¹H and ¹³C NMR for the characterization of this compound derivatives, present a standardized experimental protocol, and compare its utility with alternative spectroscopic methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Performance Comparison: NMR vs. Alternative Methods
While NMR provides a comprehensive structural picture, other spectroscopic techniques offer complementary information and can be advantageous in specific contexts.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry.[1] | Unambiguous structure determination, quantitative analysis. | Lower sensitivity, requires higher sample concentration, more complex data interpretation.[2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, S-H, C=N). | Fast, simple sample preparation, good for identifying key functional groups.[2] | Provides limited information on the overall molecular framework, not typically used for complete structure elucidation on its own.[2] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, provides molecular formula, useful for identifying known compounds through database matching. | Does not provide detailed structural connectivity, fragmentation patterns can be complex to interpret for unknown structures. |
Quantitative Data Presentation: NMR Spectral Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for a representative this compound Schiff base derivative. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | 190 - 195 |
| Thiol Proton (-SH) | 3.5 - 5.0 | - |
| Aromatic Protons | 6.8 - 8.0 | 115 - 150 |
| Imine Proton (-CH=N-) | 8.0 - 9.0 | 155 - 165 |
| Aromatic Carbon (C-S) | - | 130 - 140 |
| Aromatic Carbon (C-CHO) | - | 135 - 145 |
| Imine Carbon (-C H=N-) | - | 160 - 170 |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
Experimental Protocols
General NMR Analysis Protocol
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural validation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Synthesis of a this compound Schiff Base Derivative: A Representative Protocol
This protocol outlines the synthesis of an imine derivative from this compound and aniline (B41778), a common reaction for this class of compounds.[3][4]
Materials:
-
This compound
-
Aniline
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add a solution of aniline (1 equivalent) in absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Dry the product under vacuum.
-
Characterize the purified product using NMR, IR, and MS to confirm its structure and purity.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: Workflow for Synthesis and Validation.
Caption: Logical Flow for Structural Elucidation.
References
A Comparative Guide to Catalysts for 2-Mercaptobenzaldehyde Reactions in Thiochromane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiochromanes, a critical scaffold in medicinal chemistry, often utilizes 2-mercaptobenzaldehyde as a key starting material. The efficacy of converting this compound into complex thiochromane structures is highly dependent on the catalyst employed. This guide provides an objective comparison of different organocatalysts for the synthesis of thiochromanes via tandem reactions, supported by experimental data to inform catalyst selection for researchers in organic synthesis and drug discovery.
Performance Comparison of Catalysts
The following table summarizes the performance of two prominent organocatalysts, 9-epi-aminoquinine thiourea (B124793) and Cupreine (B190981) , in the synthesis of substituted thiochromanes from this compound and its derivatives. The data highlights key performance indicators such as reaction time, yield, and stereoselectivity.
| Catalyst | Reactants | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (major:minor) | ee (%) of major diastereomer |
| 9-epi-aminoquinine thiourea | This compound and Diethyl 2-benzylidenemalonate | 5 | CH₂Cl₂ | 0.5 | 94 | 70:30 | Not Reported |
| Cupreine | This compound and β-nitrostyrene | 2 | Diethyl ether | 0.08 | >94 | 70:30 | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Protocol 1: Organocatalytic Enantioselective Tandem Michael-Knoevenagel Reaction using 9-epi-aminoquinine thiourea[1]
This protocol outlines the synthesis of enantioenriched tetrasubstituted thiochromanes.
Materials:
-
This compound
-
Diethyl 2-benzylidenemalonate
-
9-epi-aminoquinine thiourea catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (0.2 mmol) and diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired thiochromane product.
-
Analyze the product using ¹H NMR to determine the diastereomeric ratio.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Cupreine-Catalyzed Enantioselective Tandem Michael-Henry Reaction[2]
This protocol details the synthesis of enantioenriched 2,3,4-trisubstituted thiochromanes.
Materials:
-
This compound
-
β-nitrostyrene
-
Cupreine catalyst
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
A solution of β-nitrostyrene (0.2 mmol) and cupreine (0.004 mmol, 2 mol%) in anhydrous diethyl ether (5.0 mL) is stirred at -10°C for 2 minutes.
-
A precooled solution (-10°C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) is added over a period of 1 minute.
-
The reaction mixture is then stirred at the same temperature for 5 minutes.
-
The solvent is removed at 0°C under reduced pressure.
-
The crude product is purified by chromatography.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess of the major isomer is determined by HPLC analysis on a chiral column.
Reaction Pathway and Experimental Workflow
The synthesis of thiochromanes from this compound via tandem reactions generally follows a two-step sequence within a single pot: a Michael addition followed by an intramolecular condensation (either an aldol (B89426) or Henry reaction, or a Knoevenagel condensation).
Caption: General experimental workflow for thiochromane synthesis.
The proposed mechanism for these organocatalyzed tandem reactions involves the activation of the reactants through hydrogen bonding interactions with the catalyst.
Caption: Generalized tandem reaction pathway for thiochromane synthesis.
Diastereoselectivity in 2-Mercaptobenzaldehyde Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of chemical reactions is paramount. This guide provides a comparative analysis of diastereoselectivity in reactions involving 2-mercaptobenzaldehyde, a versatile building block in the synthesis of sulfur-containing heterocyclic compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and a visualization of a representative reaction pathway.
Introduction to Diastereoselectivity in this compound Chemistry
This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably thiochromanes and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules. The creation of stereocenters during the formation of these cyclic structures necessitates a thorough understanding and control of diastereoselectivity. Recent research has largely focused on organocatalytic asymmetric domino or tandem reactions, which have proven to be highly effective in achieving excellent diastereoselectivity and enantioselectivity.
These reactions often proceed through a cascade mechanism, such as a sulfa-Michael addition followed by an aldol (B89426) condensation or a Michael addition followed by a Henry reaction. The diastereomeric outcome of these transformations is critically influenced by the nature of the catalyst, the substrates, and the reaction conditions. Bifunctional organocatalysts, possessing both a hydrogen-bond donor (e.g., thiourea) and a basic site (e.g., a tertiary amine), have emerged as powerful tools for orchestrating the stereochemical course of these reactions.
Comparative Analysis of Diastereoselective Reactions
The following table summarizes quantitative data from selected studies on the diastereoselective reactions of this compound, providing a direct comparison of different catalytic systems and their efficiencies.
| Entry | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | α,β-Unsaturated N-acylpyrazole | Cinchonine-derived thiourea (B124793) | Toluene (B28343) | -20 | 48 | 95 | >95:5 | 98 | [1][2] |
| 2 | Benzylidenemalonate | 9-epi-aminoquinine thiourea | CH2Cl2 | rt | 24 | 92 | >99:1 | 96 | [3] |
| 3 | β-Nitrostyrene | Cupreine | Toluene | -30 | 72 | 85 | 95:5 | 97 | [3] |
| 4 | Maleimide | Bifunctional amine-thiourea | CH2Cl2 | rt | 12 | 98 | >95:5 | 99 | [3] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; rt = room temperature.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data table.
General Procedure for the Organocatalytic Domino Sulfa-Michael-Aldol Reaction[1][2]
To a solution of the cinchonine-derived thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) was added this compound (0.2 mmol, 1.0 equiv.) at -20 °C. After stirring for 10 minutes, the α,β-unsaturated N-acylpyrazole (0.24 mmol, 1.2 equiv.) was added. The reaction mixture was stirred at -20 °C for 48 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the corresponding thiochromane derivative. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for the Tandem Michael Addition-Knoevenagel Reaction[3]
In a dried vial, 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%) was dissolved in CH2Cl2 (1.0 mL). To this solution, this compound (0.2 mmol, 1.0 equiv.) and benzylidenemalonate (0.22 mmol, 1.1 equiv.) were added successively at room temperature. The reaction was stirred for 24 hours. The solvent was then evaporated, and the residue was purified by column chromatography on silica gel to give the desired product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Reaction Pathway Visualization
The following diagram illustrates the proposed catalytic cycle for the organocatalytic asymmetric domino sulfa-Michael-aldol reaction of this compound with an α,β-unsaturated N-acylpyrazole, catalyzed by a bifunctional thiourea catalyst.
References
Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Mercaptobenzaldehyde Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis of chiral products derived from 2-mercaptobenzaldehyde, with a primary focus on the formation of thiochromane scaffolds. It further details the analytical techniques crucial for determining the enantiomeric purity of these products. Experimental data is presented to offer a clear comparison of the performance of various synthetic approaches.
Enantioselective Synthesis of Chiral Thiochromanes
The asymmetric synthesis of chiral thiochromanes from this compound has been predominantly achieved through organocatalytic tandem reactions. These reactions, often employing cinchona alkaloid derivatives as catalysts, offer an efficient route to constructing stereochemically rich thiochromane cores in a single step.
Organocatalytic Tandem Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of thiochromanes, providing an alternative to metal-based catalysis. These reactions typically proceed through a cascade mechanism, such as a Michael addition followed by an aldol (B89426) or Henry reaction, to construct the chiral thiochromane framework with high stereocontrol.
A comparison of representative organocatalytic methods is summarized in the table below:
| Catalyst | Reactant A | Reactant B | Product Type | Yield (%) | dr (diastereomeric ratio) | ee (% enantiomeric excess) |
| Cupreine (B190981) | This compound | β-Nitrostyrene | 2-Aryl-3-nitrothiochroman-4-ol | >94 | up to 78:22 | up to 86 (up to >99 after recrystallization)[1] |
| 9-epi-aminoquinine thiourea (B124793) derivative | This compound | Benzylidenemalonate | Tetrasubstituted thiochromane | 94 | 70:30 | 80 (90 at -40 °C) |
| Bifunctional chiral amine thiourea | This compound | Maleimide | Succinimide-containing benzothiopyran | - | - | - |
Note: Data for the bifunctional chiral amine thiourea catalyst was not quantitatively available in the reviewed literature.
Metal-Catalyzed Asymmetric Synthesis
While organocatalysis is well-documented for this transformation, metal-catalyzed approaches also offer potential routes to chiral thiochromanes. For instance, copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes can produce chiral 4-allyl thiochromanes with excellent enantioselectivities (up to 99% ee).[2][3] However, specific examples starting directly from this compound are less common in the literature. Metal-catalyzed enantioselective allylation, in general, is a powerful method for forming various chiral bonds, including C-S bonds.[4]
Experimental Protocols
General Experimental Procedure for Organocatalytic Tandem Michael-Henry Reaction[1]
-
A solution of β-nitrostyrene (0.2 mmol) and cupreine (0.004 mmol) in anhydrous diethyl ether (5.0 mL) is stirred at -10°C for 2 minutes.
-
A precooled solution (-10°C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) is added over a period of 1 minute.
-
The reaction mixture is stirred at the same temperature for 5 minutes.
-
The solvent is removed at 0°C under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Analysis of Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of the synthesized chiral thiochromanes.
Chiral HPLC Method Development for Thiochromane Enantiomers
A general strategy for developing a chiral HPLC method for thiochromane enantiomers is as follows:
-
Column Selection: Start with a polysaccharide-based CSP, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These columns have broad applicability for a wide range of chiral compounds.[5]
-
Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in a 90:10 (v/v) ratio.
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier.
-
For basic or acidic analytes, add a small amount (0.1%) of a modifier like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA), respectively, to the mobile phase to improve peak shape and resolution.[5]
-
-
Optimization:
Representative Chiral HPLC Protocol
-
Column: Chiralpak® AD-H or Chiralcel® OD-H[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the specific product.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Visualizing the Workflow
Enantioselective Synthesis Workflow
Caption: A typical workflow for the organocatalytic enantioselective synthesis of chiral thiochromanes.
Chiral Analysis Workflow
Caption: A standard workflow for the analysis of enantiomeric purity using chiral HPLC.
Conclusion
The enantioselective synthesis of chiral derivatives from this compound, particularly thiochromanes, is effectively achieved through organocatalytic tandem reactions. Cinchona alkaloid-based catalysts have demonstrated high efficiency in yielding products with significant enantiomeric and diastereomeric excesses. For the analysis of these chiral products, HPLC with chiral stationary phases stands as the definitive method. The protocols and data presented in this guide offer a solid foundation for researchers to select and optimize methods for their specific synthetic and analytical needs in the development of novel chiral compounds.
References
- 1. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Metal-catalyzed enantioselective allylation in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 2-Mercaptobenzaldehyde Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-mercaptobenzaldehyde derivatives and their heterocyclic analogs, primarily focusing on 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzothiazole (B37678) derivatives. The objective is to present a clear, data-driven comparison of their antimicrobial, antifungal, antioxidant, and cytotoxic properties, supported by experimental data and detailed methodologies.
Introduction
This compound and its derivatives are a class of organic compounds with potential applications in medicinal chemistry. However, the available body of research on their biological activities is less extensive compared to their structural analogs, such as 2-mercaptobenzimidazole (2-MBI) and 2-mercaptobenzothiazole (2-MBT) derivatives. These analogs, which share a common benzene (B151609) ring fused to a five-membered heterocyclic ring containing sulfur and/or nitrogen, have been widely investigated for their diverse pharmacological effects. This guide synthesizes the existing data to offer a comparative perspective, highlighting both the established activities of the analogs and the existing knowledge gaps concerning this compound derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound analogs. Due to the limited availability of specific data for this compound derivatives, data for benzaldehyde (B42025) and its other derivatives are included to provide a broader context.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzimidazole Derivatives | Thiazolidinone & Oxadiazole containing | S. aureus | 2 - 16 | [1] |
| Thiazolidinone & Oxadiazole containing | E. faecalis | 2 - 16 | [1] | |
| Thiazolidinone & Oxadiazole containing | K. pneumoniae | 2 - 16 | [1] | |
| Thiazolidinone & Oxadiazole containing | E. coli | 2 - 16 | [1] | |
| Azomethine derivatives | B. subtilis | - | [2] | |
| Azomethine derivatives | E. coli | - | [2] | |
| Azomethine derivatives | P. aeruginosa | - | [2] | |
| Azomethine derivatives | K. pneumoniae | - | [2] | |
| 2-Mercaptobenzothiazole Derivatives | 6-CF3 substituted | S. aureus | 3.12 | [3] |
| 6-NO2 substituted | S. aureus | 12.5 | [3] | |
| 6-NO2 substituted | E. coli | 25 | [3] | |
| Benzaldehyde Derivatives | Benzaldehyde | Various bacteria | 6 - 10 mM | [4] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzimidazole Derivatives | Thiazolidinone & Oxadiazole containing | A. fumigatus | 2 - 8 | [1] |
| Thiazolidinone & Oxadiazole containing | C. albicans | 2 - 8 | [1] | |
| Azomethine derivatives | C. albicans | - | [2] | |
| Azomethine derivatives | A. niger | - | [2] | |
| 2-Mercaptobenzothiazole Derivatives | Alkenylthio-5-aminobenzothiazoles | C. albicans | 15.6 | [3] |
| Benzaldehyde Derivatives | 2-Methylbenzaldehyde | Various fungi | >3.0 mM | [4] |
| Benzaldehyde | Aspergillus spp. | >35.0 mM | [4] |
Note: A lower MIC value indicates greater antifungal activity.
Table 3: Cytotoxic Activity (IC50)
| Compound Class | Derivative/Substituent | Cell Line | IC50 (µM) | Reference |
| 2-Mercaptobenzimidazole Derivatives | N1-substituted (Compound 6C) | MCF-7 (Breast Cancer) | 62.20 | [5] |
| SH-substituted (Compound 2C) | A549 (Lung Cancer) | 72.28 | [5] | |
| Azomethine derivatives | HCT-116 (Colorectal) | - | [2] | |
| Benzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Potent at 1-10 µM | [6] |
| Benzaldehyde | Human Lymphocytes | Cytotoxic at 10, 25, 50 µg/mL | [7] |
Note: A lower IC50 value indicates greater cytotoxic activity.
Table 4: Antioxidant Activity (DPPH Radical Scavenging - IC50)
| Compound Class | Derivative/Substituent | IC50 (µM) | Reference |
| 2-Mercaptobenzimidazole Derivatives | N-acylhydrazone derivative (Compound 13) | 131.50 | [2] |
| Hydrazone derivatives | 27.21 - 45.60 µg/mL | [8] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Compounds : Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions : Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation : Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth only).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Cytotoxicity Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay
-
Preparation of Solutions : Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture : Add different concentrations of the test compound or standard to the DPPH solution.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of the solutions at 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of these compounds.
Caption: General workflow for synthesis and biological evaluation.
Caption: Apoptotic pathway induced by some benzaldehyde derivatives.[6]
Caption: Oxidative stress induction by some benzaldehyde derivatives.[9]
Conclusion
The available scientific literature demonstrates that derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzothiazole possess a broad spectrum of biological activities, including significant antimicrobial, antifungal, and cytotoxic effects. The quantitative data presented in this guide highlight their potential as scaffolds for the development of new therapeutic agents.
In contrast, there is a notable scarcity of published research on the biological activities of this compound derivatives. While some studies on benzaldehyde and its other derivatives suggest potential for biological activity, including the induction of apoptosis and oxidative stress, direct comparative data with its mercapto-substituted counterparts is lacking.
This guide underscores a significant opportunity for future research to explore the synthesis and biological evaluation of this compound derivatives. Such studies would be crucial to determine if the introduction of the mercapto and aldehyde functionalities leads to unique or enhanced biological profiles compared to their more extensively studied benzazole analogs. A systematic investigation into their antimicrobial, antifungal, cytotoxic, and antioxidant properties is warranted to fill the current knowledge gap and potentially uncover novel lead compounds for drug discovery.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Research in Pharmacy » Submission » In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives [dergipark.org.tr]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2-Mercaptobenzaldehyde: One-Pot versus Multi-Step Methodologies
For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of key intermediates is paramount. 2-Mercaptobenzaldehyde, a vital building block for a variety of heterocyclic compounds with therapeutic potential, can be synthesized through several routes. This guide provides a comparative study of one-pot and multi-step syntheses of this important aldehyde, offering a detailed look at their respective efficiencies, experimental protocols, and reaction pathways.
Executive Summary
The synthesis of this compound can be approached through either a streamlined one-pot reaction or a more traditional multi-step sequence. The one-pot synthesis, particularly from 2-chlorobenzaldehyde (B119727), offers a significant advantage in terms of reaction time and overall yield, achieving up to 94% in a matter of hours. In contrast, a representative multi-step synthesis, commencing from the same starting material, involves more unit operations, leading to a longer overall process and a lower cumulative yield. This guide presents the quantitative data, detailed experimental procedures, and reaction workflows for both approaches to aid researchers in selecting the optimal synthetic strategy for their needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for a representative one-pot and a multi-step synthesis of this compound.
| Parameter | One-Pot Synthesis | Multi-Step Synthesis |
| Starting Material | 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde |
| Overall Yield | 90-94%[1] | Lower (cumulative loss over steps) |
| Reaction Time | 4-7 hours[1] | Significantly longer due to multiple steps |
| Number of Steps | 1 | 2 or more |
| Key Reagents | Sodium methyl mercaptide, Phase transfer catalyst | Sodium sulfide (B99878), Elemental sulfur, Sodium hydroxide (B78521), Acid |
| Purity | >99% (by GC)[1] | Variable, requires purification at each step |
Experimental Protocols
One-Pot Synthesis from 2-Chlorobenzaldehyde
This procedure is adapted from a patented method utilizing phase-transfer catalysis.[1]
Materials:
-
2-Chlorobenzaldehyde (PCBAL)
-
Sodium methyl mercaptide (SMM) solution (e.g., 21 wt% in water)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - Bu₄NBr, or tetrabutylammonium hydrogen sulfate (B86663) - Bu₄NHSO₄)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine the aqueous solution of sodium methyl mercaptide and the phase transfer catalyst.
-
Heat the mixture to approximately 70°C.
-
Slowly add molten 2-chlorobenzaldehyde to the reaction mixture over a period of 10-25 minutes.
-
Maintain the reaction temperature at 70°C and stir for 4-7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting product is 2-methylthiobenzaldehyde.
-
To obtain this compound, the methylthio group can be cleaved, though the direct synthesis of the mercaptan is also described in similar one-pot systems.
Multi-Step Synthesis from 2-Chlorobenzaldehyde
A plausible multi-step synthesis starting from 2-chlorobenzaldehyde would involve the initial formation of a disulfide, followed by reduction to the desired thiol.
Step 1: Synthesis of 2,2'-Dithiodibenzaldehyde
Materials:
-
2-Chlorobenzaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve sodium sulfide nonahydrate and elemental sulfur in water and heat to form a sodium polysulfide solution.
-
In a separate vessel, dissolve 2-chlorobenzaldehyde in ethanol.
-
Slowly add the sodium polysulfide solution to the 2-chlorobenzaldehyde solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the precipitate with water and ethanol to yield 2,2'-dithiodibenzaldehyde.
Step 2: Reduction of 2,2'-Dithiodibenzaldehyde to this compound
Materials:
-
2,2'-Dithiodibenzaldehyde
-
Reducing agent (e.g., sodium borohydride (B1222165) or zinc dust and acid)
-
Appropriate solvent (e.g., ethanol for NaBH₄ or an acidic solution for Zn)
-
Acid for workup (if necessary)
Procedure:
-
Suspend or dissolve 2,2'-dithiodibenzaldehyde in a suitable solvent.
-
Slowly add the reducing agent to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the disulfide is consumed (monitor by TLC).
-
If using a metal-based reducing agent, filter off the metal residues.
-
Acidify the reaction mixture to protonate the thiolate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent and concentrate under reduced pressure to obtain this compound.
Reaction Workflows and Mechanisms
The following diagrams illustrate the logical flow of the one-pot and multi-step synthesis approaches.
Conclusion
For the synthesis of this compound, the one-pot approach offers a clear advantage in terms of efficiency, with a significantly higher yield and a much shorter reaction time compared to a traditional multi-step synthesis. The reduction in the number of unit operations also minimizes solvent usage and potential for material loss during transfers and purifications. While multi-step syntheses can offer greater control over individual transformations and may be necessary for certain complex molecules, for the production of this compound, the one-pot method presents a more streamlined and economical option for researchers and drug development professionals.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Mercaptobenzaldehyde and Its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Mercaptobenzaldehyde and its constitutional isomers, 3-Mercaptobenzaldehyde and 4-Mercaptobenzaldehyde. By examining their distinct responses to various spectroscopic techniques, we can illuminate the subtle yet significant impact of substituent positioning on their electronic and vibrational properties.
This guide presents a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The data, summarized in clear, comparative tables, is supported by detailed experimental protocols to ensure reproducibility and further investigation.
At a Glance: Structural Isomers
The three isomers of Mercaptobenzaldehyde share the same molecular formula (C₇H₆OS) and molecular weight (138.19 g/mol ) but differ in the substitution pattern of the thiol (-SH) and aldehyde (-CHO) groups on the benzene (B151609) ring.[1][2][3] This seemingly minor structural variance gives rise to unique spectroscopic signatures for each compound.
Figure 1. Structural relationship of Mercaptobenzaldehyde isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, 3-Mercaptobenzaldehyde, and 4-Mercaptobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aldehyde Proton (-CHO) | Aromatic Protons | Thiol Proton (-SH) |
| This compound | ~9.8-10.2 | Multiplet | ~3.5-4.0 |
| 3-Mercaptobenzaldehyde | ~9.98 | Multiplet | Not Available |
| 4-Mercaptobenzaldehyde | ~9.8-10.0 | Multiplet | Not Available |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| This compound | ~193 | Not Available |
| 3-Mercaptobenzaldehyde | ~193 | ~121-160 |
| 4-Mercaptobenzaldehyde | ~192 | Not Available |
Note: Specific chemical shifts for the aromatic regions are highly dependent on the solvent and concentration. Data for 3-Mercaptobenzaldehyde is based on similar structures like 3-methoxybenzaldehyde (B106831) due to a lack of direct experimental data for the thiol compound.[4]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups within a molecule, offering a characteristic "fingerprint."
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 3-Mercaptobenzaldehyde | 4-Mercaptobenzaldehyde |
| C=O Stretch (Aldehyde) | ~1700 | ~1700 | ~1700 |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | ~2820, ~2720 |
| S-H Stretch (Thiol) | ~2550 | Not Available | Not Available |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The C=O stretching frequency in aromatic aldehydes is typically lower than in aliphatic aldehydes due to conjugation.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | π → π* Transition | n → π* Transition |
| This compound | Not Available | Not Available |
| 3-Mercaptobenzaldehyde | Not Available | Not Available |
| 4-Mercaptobenzaldehyde | Not Available | Not Available |
Note: Aromatic aldehydes typically exhibit strong π → π transitions around 240-280 nm and weaker n → π* transitions at longer wavelengths.*[6]
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 138 | 137 ([M-H]⁺), 110 ([M-CO]⁺), 82, 69 |
| 3-Mercaptobenzaldehyde | 138 | Not Available |
| 4-Mercaptobenzaldehyde | 138 | 137 ([M-H]⁺), 110 ([M-CO]⁺), 82, 69 |
Note: The fragmentation pattern can provide valuable structural information. Common fragmentations for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of carbon monoxide ([M-CO]⁺).[2]
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy Sample Preparation
A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Figure 2. General workflow for NMR sample preparation.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the mercaptobenzaldehyde isomer.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a small vial.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Mixing: Securely cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Analysis: Insert the NMR tube into the spectrometer for analysis.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
Detailed Steps:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for ambient atmospheric conditions.
-
Sample Application: Place a small amount of the solid mercaptobenzaldehyde isomer directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
UV-Vis Spectroscopy
UV-Vis spectra are typically recorded on dilute solutions.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the mercaptobenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile). From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like the mercaptobenzaldehydes.
Detailed Steps:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Conclusion
The spectroscopic data presented in this guide clearly demonstrates that while this compound and its isomers share a common molecular formula, their distinct structural arrangements lead to unique and identifiable spectroscopic fingerprints. These differences are most pronounced in their NMR spectra, where the relative positions of the functional groups significantly influence the chemical shifts of the aromatic protons. This comparative guide serves as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification, characterization, and quality control of these important chemical entities.
References
- 1. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Sulfanylbenzaldehyde | C7H6OS | CID 10920578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 2-Mercaptobenzaldehyde
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Mercaptobenzaldehyde is critical for ensuring laboratory safety and environmental protection. This compound, containing both a thiol and an aldehyde functional group, presents several hazards that must be addressed during its handling and disposal. Adherence to the following procedures will minimize risks and ensure compliance with hazardous waste regulations.
Hazard Summary
This compound is characterized by the following hazards:
-
Strong Odor: As a thiol, it possesses a powerful and unpleasant smell.[1][2]
-
Irritant: Thiols and aldehydes can cause irritation to the skin, eyes, and respiratory tract.[3]
-
Flammability: Aldehydes can be volatile and flammable, and many thiols are combustible.[3]
-
Reactivity: The aldehyde group is reactive and can undergo oxidation or polymerization.[3]
-
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
When handling this compound and its waste, the following minimum PPE is required:
-
Nitrile gloves
-
Safety goggles
-
Chemical-resistant lab coat
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Waste Segregation and Collection:
-
All waste containing this compound must be collected as hazardous waste.[3]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste" and the full chemical name: "this compound". It is also good practice to indicate that the container holds thiol waste.[5]
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from heat and incompatible materials.[2]
2. Disposal of Contaminated Solids:
-
Disposable items such as gloves, weighing paper, and paper towels that are contaminated with this compound must be treated as hazardous waste.
-
Place these items in a sealable plastic bag (e.g., a zip-lock bag) to contain the odor.[1][2]
-
Place the sealed bag into the designated solid hazardous waste container.[2]
3. Decontamination of Reusable Glassware and Equipment:
-
All non-disposable items that have come into contact with this compound must be decontaminated before being washed and reused.
-
This procedure should be performed inside a chemical fume hood.[1]
-
The primary method for decontamination is oxidation of the thiol group using a bleach solution.[1][2][5] A detailed protocol is provided below.
4. Final Disposal:
-
Once the hazardous waste container is full (typically no more than three-quarters full), ensure it is securely sealed and properly labeled.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Disposal must comply with all local, regional, and national hazardous waste regulations.[4][6]
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for neutralizing the malodorous and reactive thiol group on contaminated laboratory glassware.
Materials:
-
Household bleach (sodium hypochlorite (B82951) solution)
-
Water
-
Plastic tub or bucket (large enough to submerge glassware)
-
Contaminated glassware
Procedure:
-
Prepare Bleach Bath: Inside a chemical fume hood, prepare a 1:1 solution of bleach and water in a plastic tub.[5] Ensure the container is large enough to allow for liquid displacement when glassware is added.
-
Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath.[5] Ensure all contaminated surfaces are fully submerged.
-
Soak: Allow the glassware to soak for a minimum of 14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[5]
-
Rinse: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.
-
Final Cleaning: The glassware can now be washed using standard laboratory cleaning procedures.
-
Bleach Bath Disposal: The bleach solution used for decontamination will eventually need to be disposed of as hazardous waste.[1] It should be collected in a suitable container, labeled, and disposed of through your institution's EHS program.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Mercaptobenzaldehyde
Hazard Summary
2-Mercaptobenzaldehyde is a hazardous chemical with the following primary risks:
-
Toxicity: Harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are crucial for minimizing exposure to this compound. All handling of this chemical, both in solid and solution form, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.
| Control Type | Requirement | Specification |
| Engineering Controls | Chemical Fume Hood | All handling must be performed in a certified chemical fume hood. |
| Safety Shower & Eyewash | Must be readily accessible in the immediate work area. | |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. |
| Face Shield | Recommended in addition to safety goggles when there is a risk of splashing.[2] | |
| Skin Protection | Gloves | Chemically resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended. Inspect gloves for any signs of degradation or punctures before and during use.[2] |
| Lab Coat | A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.[2] | |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[2] | |
| Closed-toe Shoes | Sturdy, closed-toe shoes are required.[2] | |
| Respiratory Protection | Respirator | If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection.
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Safety Equipment Accessibility: Verify that a safety shower and eyewash station are accessible and unobstructed.
-
PPE Assembly: Assemble all necessary PPE and ensure it is in good condition.
-
Waste Container Preparation: Prepare a designated and properly labeled hazardous waste container for this compound.
-
Protocol Review: Review the experimental protocol and identify all steps where exposure could occur.
Step-by-Step Handling Procedure
-
Weighing: Conduct all weighing of solid this compound within a chemical fume hood. Use a disposable weighing boat or paper to minimize contamination of balances.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel to minimize dust generation.
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to prevent oxidation of the thiol group, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation or a rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| Ingestion | If swallowed, give water to drink (two glasses at most). Do NOT induce vomiting. Seek medical advice immediately. |
Spill Cleanup Protocol
The procedure for cleaning up a spill of this compound depends on the size and nature of the spill. For large spills, evacuate the area and contact your institution's emergency response team.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Adherence to institutional and local regulations is mandatory.
-
Waste Segregation: Use a dedicated, labeled, and sealed container for all solid and liquid waste containing this compound. This includes contaminated PPE (gloves, disposable lab coats), weighing boats, and cleaning materials.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Management: Keep the hazardous waste container closed except when adding waste. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Do not dispose of this compound down the drain or in the regular trash.[2] Arrange for pick-up and disposal through your institution's EHS department. Handle uncleaned containers as you would the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
